molecular formula C6H8Br2N2 B1512926 5-(Bromomethyl)-2-methylpyrimidine hydrobromide CAS No. 7122-84-1

5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Cat. No.: B1512926
CAS No.: 7122-84-1
M. Wt: 267.95 g/mol
InChI Key: OVTFJUKFCLYBOD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a useful research compound. Its molecular formula is C6H8Br2N2 and its molecular weight is 267.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTFJUKFCLYBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856187
Record name 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7122-84-1
Record name 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide and Its Significance as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a key heterocyclic building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its commercially prevalent and structurally similar analogue, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide. By combining experimental data from this analogue with principles of chemical reactivity and spectroscopic prediction, this document offers researchers, scientists, and drug development professionals a thorough understanding of the compound's characteristics. Key areas covered include its chemical identity, physicochemical properties, reactivity, synthetic pathways, applications in drug discovery—most notably in the synthesis of thiamine (Vitamin B1) analogues—and essential safety protocols.

Introduction and Strategic Context

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in essential biomolecules like nucleobases and its ability to interact with a wide range of biological targets.[1] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this important class of compounds, halogenated pyrimidines serve as versatile intermediates for constructing more complex molecular architectures.

This compound is a reactive intermediate designed for the facile introduction of the 2-methyl-5-pyrimidinyl-methyl moiety. However, a survey of scientific literature and commercial catalogs reveals that its 4-amino substituted analogue, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide , is far more documented and readily available. This guide will therefore focus on the known properties of this key analogue as a primary reference, while providing expert analysis on how the presence or absence of the 4-amino group modulates the molecule's properties.

Chemical Identity and Comparative Structures

A clear distinction between the target compound and its widely used analogue is crucial for synthetic planning. The key difference is the C4-substituent on the pyrimidine ring: a hydrogen atom in the target compound versus an amino group in the analogue.

FeatureThis compound4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide[4]
Structure


Molecular Formula C₆H₈BrN₂ · HBrC₆H₈BrN₃ · HBr
Molecular Weight 268.96 g/mol 282.97 g/mol
CAS Number Not assigned25526-81-2 (Free Base), 5423-98-3 (HBr salt)

Note: Structures are depicted as the hydrobromide salts.

Physical and Chemical Properties

PropertyValue (for 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide)Source
Appearance Solid-
Solubility Slightly soluble in methanol and waterCayman Chemical
Storage Temperature -20°CCayman Chemical
Stability Stable for ≥ 4 years when stored at -20°CCayman Chemical

The bromomethyl group makes the compound a lachrymator, and like other benzyl bromide derivatives, it is sensitive to moisture and light.[5][6] Storage under an inert atmosphere is recommended.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile.

Nucleophilic Substitution

The C-Br bond in the bromomethyl group is activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the straightforward formation of new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles for this reaction include:

  • Amines (primary, secondary)

  • Thiols

  • Alcohols/Phenols

  • Carboxylates

  • Cyanide and other carbon nucleophiles

The general workflow for such a reaction is straightforward and serves as a foundational protocol for utilizing this building block.

G reagent 5-(Bromomethyl)-2-methylpyrimidine (or its 4-amino analog) reaction Sₙ2 Reaction (Room Temp to 60°C) reagent->reaction nucleophile Nucleophile (Nu-H) e.g., R-SH, R-NH₂, R-OH nucleophile->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Substituted Product (2-methyl-5-(Nu-methyl)pyrimidine) workup->product

Influence of the C4-Substituent
  • Without 4-Amino Group (Target Compound): The pyrimidine ring is more electron-deficient. This enhances the electrophilicity of the bromomethyl group, potentially leading to faster reaction rates with nucleophiles.

  • With 4-Amino Group (Analogue): The amino group is a strong electron-donating group. It increases the electron density of the pyrimidine ring, which slightly deactivates the bromomethyl group towards nucleophilic attack compared to the unsubstituted version. However, this deactivation is generally not significant enough to impede its utility.

Key Application: Synthesis of Thiamine (Vitamin B1) Analogues

The most prominent application of the 4-amino analogue is in the synthesis of thiamine and its derivatives.[7][8] Thiamine is an essential vitamin composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[8] 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide provides the pyrimidine half of the molecule.

The synthesis involves the quaternization of a pre-formed thiazole moiety with the bromomethylpyrimidine.

G cluster_reactants Reactants pyrimidine 4-Amino-5-(bromomethyl)- 2-methylpyrimidine HBr reaction Quaternization (Condensation) pyrimidine->reaction thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole thiazole->reaction product Thiamine (Vitamin B1) reaction->product Forms Methylene Bridge

This reaction underscores the compound's value in constructing complex biological molecules and is a classic example of its application in building bioactive compounds.[7]

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-(Bromomethyl)-2-methylpyrimidine are not available, its ¹H NMR spectrum can be reliably predicted based on established chemical shift principles.[9][10]

Predicted ¹H NMR Spectrum:

ProtonsMultiplicityApprox. Chemical Shift (ppm)IntegrationKey Influences
-CH₃ (at C2)Singlet (s)~2.6 - 2.83HAttached to aromatic pyrimidine ring.
-CH₂Br (at C5)Singlet (s)~4.6 - 4.82HDeshielded by adjacent bromine and pyrimidine ring.
Ring H (at C4)Singlet (s)~8.8 - 9.01HDeshielded by two adjacent ring nitrogens.
Ring H (at C6)Singlet (s)~9.1 - 9.31HDeshielded by two adjacent ring nitrogens.

Note: Predictions are for the free base in a solvent like CDCl₃. The hydrobromide salt and different solvents will cause shifts. Online prediction tools can provide further refinement.[11][12][13]

Safety, Handling, and Storage

As a reactive benzylic bromide analogue, this compound must be handled with appropriate care. The following protocols are based on safety data for structurally related compounds.[5][14][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.

  • Hazards:

    • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[15]

    • Respiratory Irritant: May cause respiratory irritation. Avoid inhaling dust or vapors.[15]

    • Lachrymator: The compound is expected to be a lachrymator (causes tearing).

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from moisture and light.[6][16] For long-term stability, storage at -20°C is recommended.

Conclusion

This compound and its 4-amino analogue are highly valuable reagents in medicinal chemistry and organic synthesis. Their utility is defined by the reactive bromomethyl group, which allows for the efficient incorporation of the pyrimidine moiety into diverse molecular frameworks. While direct data on the title compound is sparse, a robust understanding of its properties can be achieved through careful analysis of its well-documented 4-amino counterpart and fundamental chemical principles. Its established role in the synthesis of thiamine analogues highlights its importance and provides a model for its broader application in the development of novel bioactive compounds.

References

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Sources

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine hydrobromide: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes information from established chemical principles and data on closely related structural analogs to offer a robust predictive profile.

Molecular Identity and Physicochemical Properties

This compound is the hydrobromide salt of the parent compound, 5-(bromomethyl)-2-methylpyrimidine. The addition of hydrogen bromide protonates one of the nitrogen atoms in the pyrimidine ring, forming a stable salt.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 7122-84-1Supplier Information
Molecular Formula C₆H₈Br₂N₂Calculated
Molecular Weight 267.95 g/mol Calculated
Appearance Expected to be a solidInferred from related compounds
Solubility Expected to be soluble in polar solventsInferred from salt nature

The molecular weight is a critical parameter for any chemical synthesis or analysis. It is calculated based on the atomic weights of the constituent elements from the molecular formula C₆H₈Br₂N₂.

Molecular Structure and Conformation

The core of this compound is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A methyl group is attached at the 2-position, and a bromomethyl group is at the 5-position. The hydrobromide exists as a salt, with the bromide ion associated with the protonated pyrimidine ring.

Caption: 2D structure of this compound.

The pyrimidine ring is planar, and the substituents will have rotational freedom around their single bonds. The protonation site on the pyrimidine ring is likely to be one of the nitrogen atoms, leading to a delocalization of the positive charge across the ring.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway starts from a suitable 5-substituted pyrimidine, such as 5-hydroxymethyl-2-methylpyrimidine.

G start 5-Hydroxymethyl-2-methylpyrimidine intermediate Bromination start->intermediate PBr₃ or HBr/AcOH product 5-(Bromomethyl)-2-methylpyrimidine intermediate->product salt_formation Salt Formation with HBr product->salt_formation final_product This compound salt_formation->final_product

An In-depth Technical Guide to the Mechanism of Action for 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-based compounds are of paramount importance, forming the core scaffold of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, allowing for interactions with a wide array of biological targets, including kinases and other enzymes. The functionalization of the pyrimidine ring is therefore a critical aspect of drug design. 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has emerged as a key building block in this context. Its bifunctional nature, possessing a reactive bromomethyl group for alkylation and a pyrimidine core for biological recognition, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the mechanism of action of this compound in alkylation reactions, offering insights into its reactivity, experimental considerations, and broad applications.

Core Mechanistic Principles: A Dichotomy of Pathways

The reactivity of this compound in alkylation reactions is governed by the electrophilic nature of the carbon atom in the bromomethyl group. This carbon is rendered susceptible to nucleophilic attack due to the presence of the electronegative bromine atom. The pyrimidine ring itself, being an electron-withdrawing system, further enhances this electrophilicity. The reaction with a nucleophile (Nu:) generally proceeds via a nucleophilic substitution mechanism. However, the precise pathway, whether it be a concerted bimolecular substitution (S"N"2) or a stepwise unimolecular substitution (S"N"1), is highly dependent on the reaction conditions and the nature of the nucleophile.

The hydrobromide salt form of the reagent introduces an additional layer of complexity. The protonation of one of the nitrogen atoms in the pyrimidine ring significantly increases its electron-withdrawing character, thereby further activating the bromomethyl group towards nucleophilic attack. However, this protonation also means that a base is typically required in the reaction mixture to either neutralize the hydrobromide and liberate the free pyrimidine base, or to deprotonate the nucleophile to increase its reactivity.

Proposed General Mechanism of Alkylation

The alkylation of a generic nucleophile (H-Nu) with this compound can be depicted as follows. Initially, a base is often employed to either deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the hydrobromide salt, generating the free base of the pyrimidine reactant. The lone pair of the nucleophile then attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Alkylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products reactant 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide free_pyrimidine Free Pyrimidine Base reactant->free_pyrimidine Neutralization nucleophile Nucleophile (H-Nu) activated_nucleophile Activated Nucleophile (Nu⁻) nucleophile->activated_nucleophile base Base base->activated_nucleophile Deprotonation base->free_pyrimidine product Alkylated Product activated_nucleophile->product SN2 Attack free_pyrimidine->product salt Base-H⁺ + Br⁻ Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve secondary amine and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetonitrile). B Add 5-(Bromomethyl)-2-methylpyrimidine hydrobromide portion-wise at room temperature. A->B C Stir the reaction mixture at room temperature or gentle heat (e.g., 40-60 °C) and monitor by TLC or LC-MS. B->C D Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). C->D E Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. D->E F Purify the crude product by column chromatography on silica gel. E->F

Caption: Standard Experimental Workflow for Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the secondary amine (1.0 equivalent) and a suitable base such as potassium carbonate (2.5 equivalents) or diisopropylethylamine (DIPEA) (2.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add this compound (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Scope of Nucleophiles in Alkylation Reactions

The versatility of this compound allows for its reaction with a wide range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes for various classes of nucleophiles.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemperature (°C)Expected Yield
Amines Secondary Aliphatic AmineK₂CO₃, DIPEADMF, ACN25 - 60High
AnilineNaH, K₂CO₃DMF25 - 80Moderate to High
Thiols ThiophenolK₂CO₃, NaHDMF, THF0 - 25Very High
Aliphatic ThiolEt₃N, K₂CO₃ACN, THF0 - 25Very High
Phenols PhenolK₂CO₃, Cs₂CO₃DMF, ACN60 - 100Moderate to High
Substituted PhenolsK₂CO₃, Cs₂CO₃DMF, ACN60 - 120Moderate
Alcohols Primary AlcoholNaHTHF, Dioxane25 - 80Low to Moderate

Data Interpretation and Troubleshooting

While the alkylation reaction is generally robust, certain challenges and side reactions can occur.

  • Over-alkylation of Primary Amines: When using primary amines as nucleophiles, there is a risk of double alkylation to form the tertiary amine. [1]This can be mitigated by using a large excess of the primary amine or by using a protecting group strategy.

  • O- vs. C-Alkylation of Phenols: Phenoxide ions are ambident nucleophiles and can undergo both O-alkylation to form an ether and C-alkylation. [2]The choice of solvent and counter-ion can influence the selectivity. Generally, polar aprotic solvents favor O-alkylation.

  • Low Reactivity of Alcohols: Alcohols are generally weaker nucleophiles than amines or thiols, and their alkylation often requires stronger bases like sodium hydride (NaH) to generate the more nucleophilic alkoxide.

  • Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

Conclusion

This compound is a highly valuable and versatile electrophile for the introduction of the 2-methylpyrimidin-5-ylmethyl moiety into a wide range of molecules. Its reactivity is predominantly governed by nucleophilic substitution at the benzylic-like carbon. While both S"N"1 and S"N"2 mechanisms are theoretically possible, synthetic protocols are typically designed to favor the more predictable S"N"2 pathway. A thorough understanding of the interplay between the nucleophile, base, and solvent is critical for achieving high yields and selectivity. The insights and protocols presented in this guide are intended to empower researchers in leveraging this key building block for the efficient synthesis of novel compounds with potential therapeutic applications.

References

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The Alchemist's Guide to Aromaticity: A Technical Treatise on the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the seasoned scientist, and the visionary in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound biological significance.[1] This guide provides an in-depth exploration of the core principles governing the synthesis of pyrimidine derivatives, moving beyond mere procedural lists to unveil the causal logic behind experimental choices. We will dissect classical methodologies and explore modern innovations, equipping you with the knowledge to not only replicate but also innovate in this vital area of chemical science.

Section 1: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged structure in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] This biological versatility stems from the pyrimidine's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The strategic synthesis of diverse pyrimidine libraries is, therefore, a critical endeavor in the quest for novel therapeutics.

Section 2: Foundational Synthetic Strategies: The Pillars of Pyrimidine Construction

The art of pyrimidine synthesis largely revolves around the astute condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) unit. The choice of these building blocks dictates the substitution pattern and functionality of the resulting pyrimidine ring.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be readily oxidized to the corresponding pyrimidines.[3] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3]

Mechanism of the Biginelli Reaction:

The mechanism of the Biginelli reaction has been the subject of considerable study, with the currently accepted pathway involving an N-acyliminium ion intermediate.[4][5]

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic species is the key intermediate that drives the subsequent steps.

  • Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[3][5]

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack & Cyclization Aldehyde Aldehyde N-acyliminium_ion N-Acyliminium Ion Aldehyde->N-acyliminium_ion + Urea, H+ Urea Urea Urea->N-acyliminium_ion Open-chain_ureide Open-chain Ureide N-acyliminium_ion->Open-chain_ureide + β-Ketoester beta-Ketoester β-Ketoester (enol form) beta-Ketoester->Open-chain_ureide DHPM Dihydropyrimidinone Open-chain_ureide->DHPM Cyclization & Dehydration

Caption: The Biginelli reaction mechanism proceeds via an N-acyliminium ion intermediate.

Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol leverages microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

  • Reagents:

    • Aromatic Aldehyde (1.0 mmol)

    • Ethyl Acetoacetate (1.0 mmol)

    • Urea (1.5 mmol)

    • Catalyst (e.g., CuCl₂·2H₂O, 10 mol%)

  • Procedure:

    • In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea, and catalyst.

    • Thoroughly mix the components.

    • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100 °C) for a specified time (typically 5-15 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a small amount of ethanol and stir for 5 minutes.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation: Comparison of Catalysts for the Biginelli Reaction

CatalystConditionsReaction TimeYield (%)Reference
HClReflux in Ethanol4-18 h40-60[6]
Yb(OTf)₃Solvent-free, 100°C0.5-2 h85-95[7]
InCl₃Solvent-free, rt2-6 h82-94[7]
[BCMIM][Cl]80°C16 min96[8]
CuCl₂·2H₂OMicrowave, 100°C5-10 min90-98[6]
The Hantzsch Pyridine Synthesis: A Versatile Four-Component Reaction

While classically known for dihydropyridine synthesis, the Hantzsch reaction can be adapted for pyrimidine synthesis by using a nitrogen-containing component other than ammonia.[9][10] This four-component reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonium acetate.[9]

Mechanism of the Hantzsch Pyridine Synthesis:

The mechanism involves a series of condensation and addition reactions.

  • Knoevenagel Condensation: One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound.[11]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia (from ammonium acetate) to form an enamine.

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form a 1,4-dihydropyridine, which can be subsequently oxidized to the pyridine.

Hantzsch_Mechanism cluster_1 Intermediate Formation cluster_2 Assembly and Aromatization Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketoester (Knoevenagel) beta-Ketoester1 β-Ketoester (1 eq) beta-Ketoester1->Unsaturated_Carbonyl Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct + Enamine (Michael Addition) Ammonia Ammonia Enamine Enamine Ammonia->Enamine + β-Ketoester beta-Ketoester2 β-Ketoester (1 eq) beta-Ketoester2->Enamine Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The Hantzsch synthesis involves the formation of two key intermediates that combine and cyclize.

Experimental Protocol: Conventional Hantzsch Pyridine Synthesis

  • Reagents:

    • Aromatic Aldehyde (1.0 mmol)

    • Ethyl Acetoacetate (2.0 mmol)

    • Ammonium Acetate (1.2 mmol)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or DDQ.

    • Purify the final product by recrystallization or column chromatography.

The Pinner Pyrimidine Synthesis: Condensation of 1,3-Dicarbonyls with Amidines

The Pinner synthesis provides a direct route to substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst.[12][13] This method is particularly versatile for introducing substituents at the 2-position of the pyrimidine ring.

Mechanism of the Pinner Pyrimidine Synthesis:

The reaction proceeds through a series of nucleophilic attack and dehydration steps.

  • Protonation and Nucleophilic Attack: The 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the amidine.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization lead to the formation of the pyrimidine ring.[12]

Pinner_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Tetrahedral Intermediate 1,3-Dicarbonyl->Intermediate + Amidine (Nucleophilic Attack) Amidine Amidine Amidine->Intermediate Pyrimidine Pyrimidine Intermediate->Pyrimidine Dehydration & Cyclization

Caption: The Pinner synthesis involves the direct condensation of a 1,3-dicarbonyl with an amidine.

Experimental Protocol: Pinner Synthesis of 2-Substituted Pyrimidines

  • Reagents:

    • 1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

    • Amidine Hydrochloride (1.1 mmol)

    • Base (e.g., sodium ethoxide) (1.1 mmol)

    • Anhydrous Ethanol (as solvent)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.

    • Add the base portion-wise and stir the mixture at room temperature for 30 minutes.

    • Add the 1,3-diketone dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Section 3: Modern and Green Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies for pyrimidines. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Multicomponent Reactions (MCRs)

MCRs, such as the Biginelli reaction, are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations and purification steps.[2]

Microwave-Assisted Synthesis

As demonstrated in the Biginelli protocol above, microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[2]

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent minimizes waste and simplifies product isolation.[2] These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support.

Experimental Protocol: Solvent-Free Synthesis of Pyrimidines from Chalcones

This method utilizes pre-synthesized chalcones as the C-C-C backbone.

  • Reagents:

    • Chalcone (1.0 mmol)

    • Urea or Guanidine Hydrochloride (1.2 mmol)

    • Solid Catalyst (e.g., K₂CO₃) (20 mol%)

  • Procedure:

    • In a mortar, grind the chalcone, urea/guanidine hydrochloride, and the solid catalyst together for 10-20 minutes.

    • Transfer the mixture to a sealed vessel and heat at a specified temperature (e.g., 120 °C) for 1-2 hours.

    • Monitor the reaction by TLC.

    • After cooling, add water to the reaction mixture and stir.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.[14][15]

Section 4: Troubleshooting and Causality in Experimental Design

The successful synthesis of pyrimidine derivatives often requires careful consideration of potential side reactions and optimization of reaction conditions. Understanding the "why" behind experimental choices is paramount.

Common Side Reactions and Mitigation Strategies:

  • Hantzsch Dihydropyridine Formation in Biginelli Reactions: At higher temperatures, urea can decompose to ammonia, leading to the competing Hantzsch reaction.[16]

    • Mitigation: Maintain a lower reaction temperature and consider using a milder catalyst.

  • Knoevenagel Condensation as a Side Reaction: The condensation of the aldehyde and the β-ketoester can sometimes outcompete the desired three-component reaction.

    • Mitigation: Using a slight excess of urea can favor the formation of the N-acyliminium ion intermediate.[16]

  • Hydrolysis in Pinner Synthesis: Amidines and reaction intermediates are susceptible to hydrolysis, which can significantly reduce yields.

    • Mitigation: Ensure strictly anhydrous conditions by using dry solvents and glassware and performing the reaction under an inert atmosphere.[17]

Troubleshooting_Workflow Start Low Yield or Side Product Formation Identify_Reaction Identify Main Synthetic Route (Biginelli, Hantzsch, Pinner, etc.) Start->Identify_Reaction Analyze_Side_Products Analyze Side Products (TLC, NMR, MS) Identify_Reaction->Analyze_Side_Products Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst, Solvent) Analyze_Side_Products->Check_Conditions Check_Reagents Verify Reagent Purity and Stoichiometry Check_Conditions->Check_Reagents Optimize Systematic Optimization Check_Reagents->Optimize

Caption: A logical workflow for troubleshooting common issues in pyrimidine synthesis.

Section 5: Conclusion and Future Outlook

The synthesis of pyrimidine derivatives is a mature yet continually evolving field. While classical named reactions provide a robust foundation, the future lies in the development of more sustainable, efficient, and versatile methodologies. The integration of green chemistry principles, such as the use of renewable starting materials, biocatalysis, and flow chemistry, will undoubtedly shape the next generation of pyrimidine synthesis. As our understanding of the biological roles of pyrimidines deepens, so too will the demand for innovative synthetic strategies to access novel and complex derivatives for the advancement of medicine and materials science.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

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  • RASAYAN Journal of Chemistry. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Journal of Heterocyclic Chemistry. (2021). One‐potandtwo‐potmethods for chalcone derived pyrimidines synthesis and applications. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Wiley Online Library. (2021). One‐pot and two‐pot method for chalcone derived pyrimidines synthesis and applications. [Link]

  • Slideshare. (n.d.). BIGINELLI REACTION. [Link]

  • ResearchGate. (2023). Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • ACS Publications. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. [Link]

  • Canadian Journal of Chemistry. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. [Link]

  • ACS Publications. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. [Link]

  • Ingenta Connect. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. [Link]

  • ResearchGate. (2019). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. [Link]

  • Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]

  • Journal of Materials and Environmental Science. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. [Link]

  • ResearchGate. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • ResearchGate. (2018). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. [Link]

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  • ResearchGate. (2021). One‐Pot and Two‐Pot Method for Chalcone Derived Pyrimidines Synthesis and Applications. [Link]

  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

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  • ResearchGate. (2021). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. [Link]

  • ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. [Link]

  • YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. [Link]

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  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

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A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of Bromomethyl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety

In the landscape of modern medicinal chemistry and materials science, bromomethyl pyrimidine compounds are invaluable building blocks. Their utility is primarily derived from the reactive bromomethyl group attached to the pyrimidine ring, which serves as a potent electrophilic handle for nucleophilic substitution reactions.[1] This reactivity, however, necessitates a comprehensive and proactive approach to safety. This guide is designed to move beyond the cursory information of a standard Safety Data Sheet (SDS) and provide a deeper, more practical understanding of the safe handling, storage, and disposal of these compounds, grounded in both theoretical principles and practical laboratory experience.

The Inherent Reactivity and Associated Hazards of Bromomethyl Pyrimidines

The cornerstone of a robust safety protocol is a thorough understanding of the inherent chemical properties of the substances being handled. Bromomethyl pyrimidines are characterized by the presence of a bromomethyl group, where the bromine atom acts as an excellent leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to reaction with a wide array of nucleophiles, including amines, thiols, and alkoxides.[1]

This inherent reactivity is the primary source of the associated hazards. These compounds are potent alkylating agents. In a biological context, this means they have the potential to alkylate nucleophilic sites on biomolecules such as DNA, RNA, and proteins. This mechanism is the basis for the cytotoxicity of many hazardous drugs and underscores the need for stringent handling procedures to prevent exposure.[2][3]

The primary hazards associated with bromomethyl pyrimidine compounds include:

  • Severe Skin and Eye Damage: Direct contact can cause severe burns and eye damage.[4]

  • Toxicity: Many of these compounds are harmful if swallowed.

  • Mutagenicity, Carcinogenicity, and Teratogenicity: While specific data for every bromomethyl pyrimidine is not always available, their nature as alkylating agents suggests a potential for these long-term health effects.[3] It is prudent to handle them as potentially carcinogenic, mutagenic, and teratogenic.

A summary of hazard classifications for representative compounds is provided in the table below.

CompoundCAS NumberHazard Statements
2-(Bromomethyl)pyrimidine54198-85-5H314: Causes severe skin burns and eye damage.
4-(Bromomethyl)pyrimidine54198-78-6H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[5]
5-Bromo-2-(bromomethyl)pyrimidine1193116-74-3H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.
4-Bromo-2,6-bis(bromomethyl)pyridine106967-42-4H314: Causes severe skin burns and eye damage.[4]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through the implementation of robust engineering controls. Personal Protective Equipment (PPE) should always be considered the last line of defense.

Chemical Fume Hood

All work with bromomethyl pyrimidine compounds, including weighing, transferring, and conducting reactions, must be performed in a certified chemical fume hood.[6] This provides a physical barrier and ensures that any vapors or dusts are effectively contained and exhausted.

Ventilation

Ensure adequate ventilation in the laboratory.[7][8] This includes general laboratory ventilation and the localized exhaust provided by the fume hood.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the hazardous nature of bromomethyl pyrimidines, a comprehensive PPE protocol is mandatory. The following PPE should be worn at all times when handling these compounds:

  • Gloves: Double gloving with nitrile gloves is recommended.[9] There is no glove material that is completely impermeable to all chemicals, so it is crucial to change gloves immediately if contamination is suspected.[3]

  • Eye and Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are the minimum requirement. However, due to the risk of splashes, a full face shield worn over safety glasses is strongly recommended.[10]

  • Laboratory Coat: A flame-resistant lab coat that closes in the back is essential to protect against splashes and spills.[2]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a risk of aerosol generation outside of a containment device, a NIOSH-certified N95 respirator or a higher level of respiratory protection should be used.[2][11]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Enter Lab don_ppe Don PPE: - Lab Coat - Safety Glasses/Face Shield - Double Nitrile Gloves start->don_ppe handle_compound Handle Bromomethyl Pyrimidine Compound don_ppe->handle_compound decontaminate Decontaminate Work Area and Equipment handle_compound->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe exit_lab Exit Lab doff_ppe->exit_lab Disposal_Decision_Tree start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in sealed, labeled hazardous solid waste container. is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No licensed_disposal Arrange for disposal by a licensed chemical waste contractor. solid_waste->licensed_disposal liquid_waste Place in sealed, labeled hazardous liquid waste container. is_liquid->liquid_waste Yes is_empty Is the container empty? is_liquid->is_empty No liquid_waste->licensed_disposal rinse_container Triple rinse container with an appropriate solvent. is_empty->rinse_container Yes collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate dispose_container Dispose of rinsed container in appropriate waste stream. collect_rinsate->dispose_container

Caption: Decision tree for proper waste disposal.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Spills
  • Evacuate: Evacuate non-essential personnel from the area. [7]2. Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. [7]4. Clean-up: For small spills, use an absorbent material to collect the spilled substance. For larger spills, follow your institution's specific spill clean-up protocol. All materials used for clean-up must be disposed of as hazardous waste. [8]

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [7]* Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear. [6][7]

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention. [7][12]Remove contaminated clothing. [7][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention. [6][7][12]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6][7][12]

Conclusion: A Culture of Safety

The safe handling of bromomethyl pyrimidine compounds is not merely a matter of following a set of rules, but of fostering a culture of safety within the laboratory. This requires a comprehensive understanding of the risks, a commitment to using appropriate controls and PPE, and a readiness to respond effectively in the event of an emergency. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can harness the synthetic potential of these valuable compounds while ensuring the safety of yourself, your colleagues, and the environment.

References

  • Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

  • NHS England. Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. [Link]

  • PubMed Central. Safe handling of hazardous drugs. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. [Link]

  • PubMed. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. [Link]

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  • AMERICAN ELEMENTS. 5-Bromo-2-(bromomethyl)pyrimidine | CAS 1193116-74-3. [Link]

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A Technical Guide to the Potential Hazards and Toxicity of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and the Context

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry, particularly within the pharmaceutical and life sciences sectors. Its utility is derived from the reactive bromomethyl group attached to the pyrimidine core, making it a key intermediate for introducing the 2-methylpyrimidine moiety into larger, more complex molecules. For instance, structurally similar compounds are employed in the synthesis of Vitamin B1 (thiamine) analogs and other biologically active molecules.[1]

However, the very chemical reactivity that makes this compound synthetically useful is also the source of its potential biological hazards. The presence of a bromomethyl group, a potent alkylating agent, necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols.

This guide is designed for researchers, chemists, and drug development professionals who handle or intend to handle this compound. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the compound's potential toxicity, offering field-proven protocols and risk mitigation strategies. Our objective is to empower scientific professionals to utilize this reagent's full synthetic potential while ensuring the highest standards of laboratory safety.

Section 1: Hazard Identification and Classification

Based on data from structurally analogous brominated pyrimidine compounds, this compound is classified as a hazardous chemical.[2][3][4][5][6] The primary hazards are associated with its irritant properties and acute toxicity upon exposure through multiple routes.

Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects (Inferred)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

The primary routes of occupational exposure are inhalation of the dust, dermal (skin) contact, and eye contact. Ingestion is a less common, but still significant, route of accidental exposure.[2][3][4]

Section 2: The Toxicological Profile - A Mechanistic Perspective

The toxicological properties of this compound are intrinsically linked to its chemical structure, specifically the presence of the bromomethyl group (-CH₂Br) . This functional group classifies the molecule as a potent alkylating agent .

The Alkylating Agent Hypothesis

Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological macromolecules. The primary mechanism of action for a bromomethyl group is a bimolecular nucleophilic substitution (SN2) reaction. The bromine atom is a good leaving group, and the adjacent carbon atom becomes electrophilic, making it susceptible to attack by nucleophiles such as the nitrogen and oxygen atoms found in proteins and, most critically, in the purine and pyrimidine bases of DNA.

This reactivity is the causal factor behind the observed and potential toxicity:

  • Acute Effects (Irritation): On contact with skin, eyes, or the respiratory tract, the compound can rapidly alkylate proteins and other molecules in surface tissues.[2][5][6] This non-specific alkylation disrupts cellular function, leading to cell damage and triggering an inflammatory response, which manifests as irritation, redness, and pain.

  • Chronic Effects (Genotoxicity): The most significant concern with chronic or high-dose exposure to alkylating agents is their potential to cause genetic damage (genotoxicity). By alkylating the DNA bases (e.g., guanine), the compound can disrupt the normal base-pairing during DNA replication. This can lead to mutations, chromosomal damage, and, in the worst-case scenario, the initiation of carcinogenesis. While specific carcinogenicity data for this compound is unavailable, related compounds like 5-Bromouracil are classified as suspected of causing genetic defects, supporting this mechanistic concern.[4]

Table 2: Summary of Toxicological Endpoints

EndpointEffectMechanistic Rationale
Skin & Eye Contact Causes skin and serious eye irritation.[2][3][7]Alkylation of surface proteins leads to cellular damage and inflammation.
Inhalation May cause respiratory tract irritation.[2][5]Similar to skin/eye irritation, affecting the mucosal lining of the respiratory system.
Ingestion Harmful if swallowed.[2][5][6]Rapid absorption and systemic distribution, leading to potential alkylation of internal organ tissues.
Genotoxicity Suspected of causing genetic defects.[4]Alkylation of DNA bases can interfere with DNA replication and transcription, leading to mutations.
Carcinogenicity No data available, but a potential concern.Genotoxic compounds are often carcinogenic. This is a logical extension of the alkylating mechanism.
Reproductive Toxicity No information available.[2]

Section 3: Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The following protocols are designed as a self-validating system to minimize exposure and ensure operator safety.

Engineering Controls
  • Ventilation: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[2][8]

  • Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the handling area.[2][7][9]

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and is non-negotiable.

Table 3: Required Personal Protective Equipment (PPE)

Body PartSpecificationRationale
Eye/Face Chemical safety goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>5g).[2][9]Protects against splashes and airborne dust, preventing severe eye irritation.
Hands Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Always inspect gloves for tears or pinholes before use.Prevents dermal contact, which can cause irritation and systemic absorption.
Body A flame-retardant laboratory coat, long pants, and closed-toe shoes.[8]Protects skin from accidental spills.
Respiratory A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended if there is any risk of the fume hood failing or when cleaning up spills.Prevents inhalation of the harmful dust.
Workflow Diagram: Safe Handling Protocol

Caption: Workflow for the safe handling of this compound.

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][9] Protect from light and moisture.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote violent reactions or decomposition.[2][4]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[3][5]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Diagram: Emergency Response Protocol

Caption: Decision tree for first aid response to exposure incidents.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear full PPE. Avoid breathing dust.[2]

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][10]

  • Clean-up: Carefully sweep up the solid material, avoiding dust formation. Place into a suitable, labeled, and closed container for disposal.[2][6]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

  • Waste Product: Do not dispose of via household or municipal waste streams. This material and its container must be disposed of as hazardous waste.

  • Disposal Service: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][5]

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

This compound is a classic example of a synthetically valuable yet hazardous chemical reagent. Its potential for toxicity is rooted in its nature as an alkylating agent, a property that demands respect and careful management. The hazards, including acute irritation, systemic toxicity, and potential genotoxicity, are significant. However, by understanding the underlying chemical mechanisms and by rigorously adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can mitigate these risks effectively. A culture of safety, grounded in scientific understanding, is the cornerstone of innovative and responsible research.

References

  • Lead Sciences. (Date not specified). 2-(Bromomethyl)-5-methylpyrimidine hydrobromide. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Building Block: Applications of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold and the Role of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its profound biological significance.[1][2] As a fundamental component of nucleobases in DNA and RNA, pyrimidine derivatives are well-recognized by biological systems, often leading to favorable pharmacokinetic and pharmacodynamic properties.[2] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5]

This compound is a highly valuable and reactive intermediate in the synthesis of a diverse array of biologically active molecules. Its utility stems from the presence of a reactive bromomethyl group at the 5-position of the pyrimidine ring. This benzylic-like bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various side chains and pharmacophores, making it a key building block for constructing complex molecular architectures in drug discovery programs. A closely related compound, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide, is a known intermediate in the synthesis of Thiamine (Vitamin B1), highlighting the importance of this structural motif in biologically essential molecules.[6]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications: A Gateway to Novel Therapeutics

The primary application of this compound lies in its ability to act as an electrophilic building block for the introduction of the 2-methylpyrimidin-5-ylmethyl moiety into a target molecule. This is most commonly achieved through nucleophilic substitution reactions with a variety of nucleophiles.

N-Alkylation: Synthesis of Pyrimidine-Containing Amines

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of N-substituted aminomethylpyrimidines. These compounds are prevalent in many biologically active molecules, including kinase inhibitors. The pyrimidine core can mimic the hinge-binding interactions of ATP in the active site of kinases.[1]

Mechanistic Rationale: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. The hydrobromide salt of the starting material is neutralized by the addition of a base, which also serves to deprotonate the amine nucleophile, increasing its reactivity.

Experimental Protocol: General Procedure for N-Alkylation of an Amine

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution or suspension of the amine (1.0 - 1.2 eq) and base (2.0 - 3.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((2-methylpyrimidin-5-yl)methyl)amine.

Data Presentation: Representative N-Alkylation Reactions

Amine NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineK₂CO₃ACN60485
PiperidineDIPEADMF25292
MorpholineK₂CO₃ACN50688

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow start Start reagents Combine Amine, Base, and Solvent start->reagents add_reagent Add this compound reagents->add_reagent reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagent->reaction workup Filter and Concentrate reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the N-alkylation of amines.

O-Alkylation and S-Alkylation: Synthesis of Pyrimidine-Containing Ethers and Thioethers

Similar to N-alkylation, this compound readily reacts with phenols, alcohols, and thiols to form the corresponding ethers and thioethers. These functional groups are important for modulating the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.

Mechanistic Rationale: The reaction with phenoxides, alkoxides, and thiolates also follows an SN2 pathway. A base is required to deprotonate the hydroxyl or thiol group, generating a more potent nucleophile.

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution or suspension of the phenol (1.0 eq) and base (1.5 - 2.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-((phenoxymethyl)methyl)-2-methylpyrimidine.

Data Presentation: Representative O- and S-Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolK₂CO₃DMF80682
4-MethoxythiophenolNaHTHF25390
Benzyl alcoholK₂CO₃ACN70875

Visualization: O-Alkylation Mechanism

Caption: Sɴ2 mechanism for O-alkylation.

Potential Applications in Kinase Inhibitor Synthesis

The 2-methylpyrimidin-5-ylmethyl scaffold introduced by this reagent is a valuable component in the design of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site.[1] By using this compound, medicinal chemists can readily append this key heterocyclic motif to various fragments or core structures, enabling the exploration of structure-activity relationships (SAR) in kinase inhibitor discovery programs.

Visualization: Generalized Kinase Inhibitor Scaffold

Kinase_Inhibitor_Scaffold PyrimidineCore 2-Methylpyrimidine Core Linker Linker (-CH₂-X-) PyrimidineCore->Linker Covalent Bond Pharmacophore Pharmacophore (e.g., Aryl, Heteroaryl) Linker->Pharmacophore Covalent Bond

Caption: General structure of a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a versatile and powerful reagent in the medicinal chemist's toolbox. Its high reactivity towards nucleophiles provides a reliable and efficient means of incorporating the 2-methylpyrimidin-5-ylmethyl moiety into a wide range of molecules. The protocols and insights provided in this guide are intended to facilitate the use of this valuable building block in the design and synthesis of novel therapeutic agents. The continued exploration of pyrimidine-based scaffolds in drug discovery is a testament to their enduring importance, and reagents like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. [Link]

  • Google Patents. (n.d.). CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a key synthetic intermediate for drug discovery and development professionals. Its utility lies in the reactive bromomethyl group attached to the pyrimidine core, a scaffold present in numerous biologically active molecules. The pyrimidine ring itself is a privileged structure in medicinal chemistry, found in a wide array of therapeutics. This document provides a comprehensive guide to the application of this compound in nucleophilic substitution reactions, offering insights into reaction mechanisms, detailed experimental protocols, and practical guidance for its use in the laboratory.

The benzylic-like nature of the bromomethyl group, adjacent to the electron-withdrawing pyrimidine ring, renders it highly susceptible to displacement by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of chemical space in the design of novel therapeutic agents.

Mechanistic Insights: Navigating the SN1 and SN2 Pathways

The nucleophilic substitution at the bromomethyl group of 5-(bromomethyl)-2-methylpyrimidine can proceed through either an SN1 or SN2 mechanism, or a combination of both. The predominant pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

  • SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) that solvate the cation but not the nucleophile, thus enhancing its reactivity.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For 5-(bromomethyl)-2-methylpyrimidine, being a primary benzylic-like halide, the SN2 pathway is generally favored.[2]

  • SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. The pyrimidine ring can stabilize the adjacent carbocation through resonance, making the SN1 pathway a possibility under certain conditions.[3]

The hydrobromide salt form of the starting material necessitates the use of a base to neutralize the HBr and liberate the free pyrimidine base for the reaction to proceed efficiently.

Caption: Generalized SN1 and SN2 reaction pathways for 5-(Bromomethyl)-2-methylpyrimidine.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

General Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound with different classes of nucleophiles. Researchers should optimize the reaction conditions for their specific substrate and nucleophile.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the N-alkylation of an amine with this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted product.[5]

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the S-alkylation of a thiol.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Acetonitrile (MeCN) or other polar aprotic solvent

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol nucleophile (1.1 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.[4]

Protocol 3: Reaction with Phenol Nucleophiles

This protocol details a general procedure for the O-alkylation of a phenol.

Materials:

  • This compound

  • Phenol nucleophile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenol nucleophile (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.[5]

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Data Summary: Reaction Parameters

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. The provided yields and times are estimates based on analogous reactions and may require optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
Amines AnilineK₂CO₃DMF25-802-1270-95
MorpholineK₂CO₃MeCN25-601-680-98
Thiols ThiophenolK₂CO₃MeCN251-485-95
EthanethiolNaHTHF0-251-380-90
Phenols PhenolK₂CO₃DMF60-1004-1660-85
4-MethoxyphenolCs₂CO₃DMF806-1275-90
Alcohols EthanolNaHTHF25-6612-2440-60

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient base to neutralize HBr and deprotonate the nucleophile.Increase the equivalents of base (up to 3.0 eq).
Low reaction temperature.Increase the reaction temperature in increments of 10-20 °C.
Poorly soluble reactants.Use a more polar solvent like DMSO, or increase the solvent volume.
Formation of multiple products Side reactions due to high temperature.Lower the reaction temperature.
Over-alkylation of the nucleophile.Use a slight excess of the nucleophile (1.1-1.2 eq).
Difficulty in purification Product is very polar and streaks on silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent.
Product co-elutes with starting material or impurities.Try a different solvent system for column chromatography or consider purification by recrystallization.

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Journal of Organic Chemistry, 87(5), 2590-2600. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). In Dalal Institute Chemistry. Retrieved from [Link]

  • Hunt, I. (n.d.). Chapter 11: Arenes and Aromaticity. University of Calgary. Retrieved from [Link]

  • Sato, Y., et al. (1988). Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). Chemical and Pharmaceutical Bulletin, 36(10), 3887-3895. [Link]

  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. (2021).
  • Prakash Academy. (2012, February 17). Mechanism I Nucleophilic substitution at benzylic position I Benzene I [Video]. YouTube. [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed. [Link]

  • PubMed. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • LibreTexts Chemistry. (2021). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

  • ResearchGate. (2024). Thiol alkylations via nucleophilic substitution reactions. [Link]

  • LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2019). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]

  • RSC Publishing. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • PubMed Central. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. [Link]

  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • ResearchGate. (2016). Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-(aryl)-5H-indeno[1,2-b]pyridine-3-carbonitriles. [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

Sources

How to use 5-(Bromomethyl)-2-methylpyrimidine hydrobromide as an effective alkylating agent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the effective use of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide as a potent alkylating agent in synthetic chemistry.

Introduction: The Strategic Utility of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of a highly reactive bromomethyl group attached to a 2-methylpyrimidine core. This arrangement makes it an excellent electrophile for introducing the 2-methylpyrimidin-5-ylmethyl moiety into a wide range of molecules. The pyrimidine scaffold is a cornerstone in numerous biologically active compounds, including kinase inhibitors and antiviral agents, making this reagent particularly relevant for drug discovery programs.[1][2]

The reagent is supplied as a hydrobromide salt, which enhances its stability and shelf-life. However, this salt form necessitates the use of a base in stoichiometric amounts to liberate the free base form for the alkylation reaction to proceed efficiently. The bromomethyl group functions as a benzylic-like halide, readily participating in nucleophilic substitution reactions.

Mechanism of Alkylation: A Guided Tour of Reactivity

The primary mechanism through which this compound acts as an alkylating agent is the SN2 (Substitution Nucleophilic Bimolecular) reaction.

Key Mechanistic Steps:

  • Neutralization: The reaction is typically initiated by the addition of a base. The base serves a dual purpose: it neutralizes the hydrobromide salt to generate the free 5-(bromomethyl)-2-methylpyrimidine and deprotonates the nucleophile (Nu-H), increasing its nucleophilicity.

  • Nucleophilic Attack: The activated nucleophile (Nu-) attacks the electrophilic methylene carbon (the carbon atom of the -CH2Br group).

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

  • Displacement: The bromide ion (Br-) is displaced as a leaving group, resulting in the formation of the new C-Nu bond.

The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack and thus facilitating the reaction.

G cluster_setup Step 1: Activation cluster_reaction Step 2: SN2 Reaction cluster_products Step 3: Product Formation Reagent 5-(Bromomethyl)-2-methylpyrimidine·HBr Free_Reagent Free Pyrimidine Electrophile Base Base (e.g., K₂CO₃) Base->Reagent Neutralizes HBr Nucleophile Nucleophile (Nu-H) Base->Nucleophile Deprotonates to Nu⁻ Activated_Nucleophile Activated Nucleophile (Nu⁻) Transition_State [Nu---CH₂---Br]⁻ Transition State Activated_Nucleophile->Free_Reagent Nucleophilic Attack Product Alkylated Product (Pyrimidine-CH₂-Nu) Transition_State->Product Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group

Application Note: Optimizing Reaction Parameters

The success of an alkylation reaction using this compound hinges on the careful selection of reaction parameters. The choice of nucleophile, base, solvent, and temperature can significantly impact yield, purity, and reaction time.

ParameterCommon ChoicesRationale & Expert Insights
Nucleophiles Primary/Secondary Amines, Phenols, Thiols, Alcohols, CarbanionsThe reactivity follows the general trend of nucleophilicity (Thiols > Amines > Phenols > Alcohols). O-alkylation of alcohols can be challenging and may require stronger bases (e.g., NaH) compared to N-alkylation of amines.
Base K₂CO₃, Cs₂CO₃, NaH, Et₃N, DIPEAK₂CO₃/Cs₂CO₃: Mild, effective for N-, O-, and S-alkylation, particularly in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is more soluble and basic, often accelerating reactions.[3] NaH: A strong, non-nucleophilic base ideal for deprotonating less acidic nucleophiles like alcohols. Requires anhydrous conditions and careful handling. Et₃N/DIPEA: Organic bases suitable for scavenging the HBr generated. Less effective at deprotonating weaker nucleophiles but are soluble in a wider range of organic solvents.
Solvent DMF, Acetonitrile (MeCN), Acetone, THF, Dichloromethane (DCM)DMF/MeCN: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) highly reactive. They also facilitate the SN2 mechanism.[3] Acetone: A good choice for reactions with potassium carbonate, as the by-product KBr is poorly soluble and precipitates, driving the reaction forward. THF/DCM: Less polar options, suitable when using organic bases or for substrates with specific solubility requirements.
Temperature 25 °C (Room Temp) to 80 °CThe high reactivity of the bromomethyl group often allows reactions to proceed at room temperature. Gentle heating (40-60 °C) can significantly reduce reaction times without promoting significant side product formation. Higher temperatures (>80 °C) should be used cautiously as they can lead to decomposition or side reactions.
Stoichiometry Base: >2 equivalentsA minimum of two equivalents of base is required. The first equivalent neutralizes the hydrobromide salt of the reagent, and the second equivalent either deprotonates the nucleophile or scavenges the HBr by-product generated during the alkylation. Using a slight excess (e.g., 2.2-2.5 eq) is common practice to ensure the reaction goes to completion.

Detailed Protocol: N-Alkylation of 4-Methoxyaniline

This protocol describes a representative procedure for the N-alkylation of an aromatic amine.

Materials and Reagents:

  • This compound

  • 4-Methoxyaniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a substrate concentration of approximately 0.1 M. Stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring suspension in the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-50 °C if the reaction is slow). Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with distilled water (twice) and then with brine (once) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure N-((2-methylpyrimidin-5-yl)methyl)-4-methoxyaniline.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add amine (1 eq) and K₂CO₃ (2.2 eq) to flask B 2. Add anhydrous DMF and stir A->B C 3. Add pyrimidine reagent (1.1 eq) solution dropwise B->C D 4. Stir at RT-50°C and monitor by TLC C->D E 5. Quench with H₂O and extract with EtOAc D->E F 6. Wash organic layer with H₂O and Brine E->F G 7. Dry (Na₂SO₄) and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize product (NMR, MS) H->I

Safety and Handling Precautions

This compound and related bromomethyl compounds are hazardous reagents that must be handled with appropriate care.[4][5]

  • Hazard Class: This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6][7]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[6] Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place.[6] It may be light-sensitive.

  • Spills and Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable container for disposal.[4][7] Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • ResearchGate. (n.d.). Mechanism of electrophilic alkylation. [Link]

  • Google Patents. (2017). CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)
  • Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]

  • Sci-Hub. (1989). ChemInform Abstract: Pyrimidine Derivatives. Part 5. Synthesis and Nucleophilic Reactions of 5‐Bromo‐6‐bromomethyl‐1‐(2‐bromoethyl and 2‐bromopropyl)‐3‐methyl‐2,4(1H,3H)‐pyrimidinedione. [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • PubMed. (n.d.). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ResearchGate. (2025). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • J. Chem. Soc., Perkin Trans. 2. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles in methanol. [Link]

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Application Notes and Protocols for the Synthesis of Thiamine Analogs Using 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide as a pivotal precursor in the synthesis of novel thiamine analogs. Thiamine (Vitamin B1) is a vital micronutrient whose pyrophosphate derivative (ThDP) acts as an essential cofactor for key metabolic enzymes.[1][2][3] Thiamine analogs, which structurally mimic the natural vitamin, serve as indispensable chemical probes to investigate enzymatic mechanisms and as potential therapeutic agents targeting metabolic pathways in cancer, neurodegenerative diseases, and infectious agents.[4][5][6] This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights into the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Rationale for Thiamine Analog Synthesis

Thiamine's biological significance is rooted in its conversion to thiamine diphosphate (ThDP or TPP), the active coenzyme for crucial enzymes involved in carbohydrate and amino acid metabolism, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1][4] By systematically modifying the thiamine structure, scientists can create analogs that act as:

  • Antimetabolites: These compounds compete with natural thiamine for transport into cells or for the active sites of enzymes that convert it to ThDP, effectively inducing a state of thiamine deficiency for research purposes.[1][4]

  • Enzyme Inhibitors: Analogs can be designed to bind to the active sites of ThDP-dependent enzymes, often with high affinity, thereby inhibiting their catalytic function.[6][7][8] This allows for the detailed study of metabolic fluxes and provides a strategy for drug design.

  • Therapeutic Leads: As many pathogens and rapidly proliferating cancer cells have unique dependencies on thiamine metabolic pathways, analogs that selectively disrupt these processes are promising candidates for antimicrobial and anticancer drugs.[7][8][9]

The core synthetic strategy often involves coupling a pyrimidine moiety with a thiazole ring (or a bioisostere). This compound is an ideal electrophilic building block for this purpose, providing the pyrimidine half of the thiamine scaffold, primed for reaction with a suitable nucleophilic heterocycle.

The Core Reaction: SN2-Mediated Quaternization

The synthesis of thiamine analogs from this compound hinges on a classic bimolecular nucleophilic substitution (SN2) reaction. The pyrimidine precursor provides a reactive electrophilic center, while a chosen thiazole derivative (or another heterocycle like pyridine or triazole) serves as the nucleophile.

Causality Behind the Chemistry:

  • The Electrophile: The bromine atom is an excellent leaving group. Its electron-withdrawing nature, combined with the adjacent pyrimidine ring, polarizes the C-Br bond, making the methylene carbon (–CH₂–) highly susceptible to nucleophilic attack.

  • The Nucleophile: The nitrogen atom in the thiazole or pyridine ring possesses a lone pair of electrons, rendering it nucleophilic.

  • The Product: The reaction results in the formation of a new C-N bond, linking the pyrimidine and heterocyclic rings via a methylene bridge and creating a positively charged quaternary ammonium salt—the core structure of a thiamine analog.

Below is a conceptual workflow for this synthetic approach.

G cluster_reagents Starting Materials cluster_process Reaction & Purification cluster_analysis Validation A 5-(Bromomethyl)-2- methylpyrimidine HBr (Electrophile) C Dissolve in Polar Solvent (e.g., Ethanol, DMF) A->C B Substituted Thiazole or other Heterocycle (Nucleophile) B->C D Heat under Reflux (e.g., 70-100°C) C->D SN2 Reaction E Precipitation & Isolation D->E Cooling F Purification (Recrystallization) E->F G Final Product: Thiamine Analog (Quaternary Salt) F->G H Characterization (NMR, MS, EA) G->H Structure Confirmation

Caption: General experimental workflow for thiamine analog synthesis.

General Laboratory Protocol for Thiamine Analog Synthesis

This protocol provides a robust framework. Researchers must optimize parameters such as solvent, temperature, and reaction time for each unique thiazole derivative.

Materials and Equipment:

  • This compound

  • Substituted thiazole derivative of choice

  • Anhydrous solvent (e.g., ethanol, methanol, N,N-Dimethylformamide)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration and recrystallization

  • Analytical instruments (NMR, MS)

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask, dissolve the chosen thiazole derivative (1.0 eq) in a minimal amount of the selected anhydrous solvent. Stir until fully dissolved.

  • Addition of Pyrimidine: Add this compound (1.0 - 1.2 eq) to the solution. A slight excess of the pyrimidine can help drive the reaction to completion.

  • Reaction Under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The target temperature will depend on the solvent's boiling point (e.g., ~78°C for ethanol).

    • Insight: The choice of solvent is critical. Ethanol is a good starting point as it readily dissolves the reactants and the product often precipitates upon cooling. For less reactive thiazoles, a higher-boiling solvent like DMF may be necessary to achieve a sufficient reaction rate.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, reactions are run for 4-24 hours.

  • Isolation of Product: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, followed by further cooling in an ice bath. The thiamine analog, being a salt, will often precipitate out of the solvent.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Purification: The primary method for purifying these salt-like compounds is recrystallization. A common solvent system is ethanol/ether or methanol/ether, where the product is dissolved in the alcohol and then precipitated by the slow addition of ether.

  • Characterization: Dry the purified product under a vacuum. Confirm its identity and purity using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the covalent structure and the formation of the methylene bridge.

    • Mass Spectrometry (e.g., ESI+): To confirm the molecular weight of the cation.

    • Elemental Analysis: To determine the elemental composition (C, H, N).

Example Protocol: Synthesis of a 4-Methyl-5-(2-hydroxyethyl)thiazole-based Analog

This protocol details the synthesis of an analog structurally similar to thiamine itself, demonstrating the practical application of the general method.

Reaction Scheme:

Caption: Synthesis of a thiamine analog via quaternization.

ParameterValue / DescriptionRationale
Reactant 1 4-Methyl-5-(2-hydroxyethyl)thiazoleNucleophilic thiazole moiety.
Reactant 2 5-(Bromomethyl)-2-methylpyrimidine HBrElectrophilic pyrimidine source.
Molar Ratio 1.0 eq (Thiazole) : 1.1 eq (Pyrimidine)Slight excess of pyrimidine ensures full consumption of the more valuable thiazole.
Solvent Anhydrous EthanolGood solubility for reactants; product precipitates upon cooling.
Temperature ~78°C (Reflux)Provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction.
Reaction Time 12-18 hoursTypical duration for this type of quaternization to proceed to completion.
Work-up Cooling, Filtration, WashingStandard procedure for isolating a crystalline salt product.
Purification Recrystallization (Ethanol/Ether)Effective for removing impurities from the ionic product.
Expected Yield 60-80%A typical yield range for this established reaction.

Applications and Biological Context

The synthesized analogs are powerful tools for biological investigation. Their mechanism of action generally falls into one of two categories.

  • Competitive Inhibition at the Kinase Level: Many analogs, such as Pyrithiamine, act as substrates for thiamine pyrophosphokinase (TPK), the enzyme that phosphorylates thiamine to ThDP.[4] However, the resulting analog-pyrophosphate is often a potent inhibitor of ThDP-dependent enzymes. This dual action first hijacks a cellular enzyme and then uses the product to shut down metabolism.

  • Direct Inhibition of ThDP-Dependent Enzymes: Some analogs do not require phosphorylation and can directly bind to the cofactor pocket of ThDP-dependent enzymes, preventing the binding of natural ThDP and halting catalysis.[4][10]

G Thiamine Thiamine TPK Thiamine Pyrophosphokinase (TPK) Thiamine->TPK Analog Thiamine Analog (e.g., Pyrithiamine) Analog->TPK ThDP ThDP (Active Cofactor) TPK->ThDP Phosphorylation Analog_DP Analog-DP (Inhibitor) TPK->Analog_DP Phosphorylation Enzyme ThDP-Dependent Enzyme ThDP->Enzyme Analog_DP->Enzyme Inhibition Metabolism Normal Metabolic Function Enzyme->Metabolism Blocked Metabolic Blockade Enzyme->Blocked

Caption: Mechanism of action for inhibitory thiamine analogs.

These inhibitory actions have been successfully exploited to study and target diseases. For instance, the analog N3'-pyridyl thiamine (N3PT) has shown potent antiplasmodial activity against the malaria parasite Plasmodium falciparum and is being investigated as an anticancer agent due to its ability to inhibit transketolase.[7][8]

Troubleshooting and Advanced Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient reaction time/temperature.2. Deactivated (impure) starting materials.3. Nucleophile is not sufficiently reactive.1. Increase reflux time or switch to a higher-boiling solvent (e.g., DMF).2. Ensure reagents are pure and dry.3. Consider converting the thiazole to a more nucleophilic form if possible, or use a more forcing solvent.
Product is an Oil, Not a Solid Impurities are present, preventing crystallization.Purify via column chromatography using a polar stationary phase (e.g., silica) and a polar eluent system (e.g., DCM/Methanol gradient). Attempt to precipitate the purified oil from a different solvent system.
Incomplete Reaction Equilibrium reached, or one reagent has degraded.Add a fresh portion of the this compound. Ensure the reaction is run under an inert atmosphere (e.g., N₂ or Ar) if reagents are sensitive to air or moisture.

Conclusion

The synthesis of thiamine analogs via the quaternization of heterocyclic nucleophiles with this compound is a versatile and powerful strategy. It provides researchers and drug developers with direct access to a wide array of molecular probes and potential therapeutic agents. By understanding the core SN2 mechanism and carefully selecting the heterocyclic reaction partner, novel compounds can be rationally designed to modulate the activity of essential metabolic pathways. The protocols and insights provided herein serve as a foundational guide for the successful execution and application of this important synthetic methodology.

References

  • Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(1), BSR20171148.
  • Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual Review of Biochemistry, 78, 569–603.
  • Bettendorff, L. (2014). Biological functions of thiamine derivatives: focus on non-coenzyme roles. Free Radical Biology and Medicine, 72, 1-13.
  • Tylicki, A., et al. (2017). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Semantic Scholar.
  • Wikipedia contributors. (n.d.). Thiamine. Wikipedia. [Link]

  • Gabriel, F., et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. Antimicrobial Agents and Chemotherapy, e0109624. [Link]

  • Gabriel, F., et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. Antimicrobial Agents and Chemotherapy, 68(6). [Link]

  • Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? International Journal of Biological Sciences, 7(1), 33-43.
  • Harper, T. (2020, December 22). Vitamin B1 (thiamine) Biosynthesis. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of thiamine, method by Williams and Cline. ResearchGate. [Link]

  • Chan, A. (2023). Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes. Apollo - University of Cambridge Repository. [Link]

  • Ho, T. C. S., et al. (2020). Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. Organic & Biomolecular Chemistry, 18(30), 5781-5787. [Link]

  • Fathoni, I., et al. (2022). Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase. Organic & Biomolecular Chemistry, 20(42), 8279-8285. [Link]

Sources

Application Notes and Protocols for the Synthesis of Densely Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in drug discovery. Its prevalence in the structures of nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its ability to engage in a multitude of non-covalent interactions with biological targets, has rendered the pyrimidine core a highly sought-after motif in the design of novel therapeutics.[2][3] From blockbuster drugs like the anticancer agent Imatinib (Gleevec) to the cholesterol-lowering Rosuvastatin (Crestor), the versatility of the pyrimidine framework is evident.[4][5][6][7][8]

The therapeutic efficacy of pyrimidine-based drugs is intimately linked to the nature and arrangement of substituents on the heterocyclic core. The ability to strategically decorate the pyrimidine ring with a diverse array of functional groups allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile synthetic methodologies for the preparation of densely substituted pyrimidines is a critical endeavor in medicinal chemistry.[2][3]

These application notes provide a detailed overview of key synthetic strategies for accessing densely substituted pyrimidines, complete with mechanistic insights and field-proven experimental protocols. The methodologies discussed herein are selected for their broad applicability, functional group tolerance, and relevance to contemporary drug discovery campaigns.

I. Multicomponent Reactions: A Paradigm of Efficiency in Pyrimidine Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, represent a highly atom-economical and efficient approach to complex molecule synthesis.[1] The Biginelli reaction is a classic and enduringly popular MCR for the synthesis of dihydropyrimidinones, which can be readily oxidized to the corresponding pyrimidines.

A. The Biginelli Reaction: A Time-Honored Strategy for Dihydropyrimidinone Synthesis

The Biginelli reaction, first reported in 1891, is a one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[9] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities.

Mechanism of the Biginelli Reaction:

The reaction mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration affords the dihydropyrimidinone ring system.[9]

Diagram: The Biginelli Reaction Workflow

Biginelli_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde (R1-CHO) AcidCatalyst Acid Catalyst (e.g., HCl, p-TsOH) Aldehyde->AcidCatalyst BetaKetoester β-Ketoester (R2-CO-CH2-COOR3) BetaKetoester->AcidCatalyst Urea Urea/Thiourea (H2N-(C=X)-NH2) Urea->AcidCatalyst DHPM 3,4-Dihydropyrimidin-2(1H)-one/thione AcidCatalyst->DHPM Solvent Solvent (e.g., Ethanol, Solvent-free) Heating Heating Suzuki_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Halopyrimidine Halopyrimidine (e.g., 2,4-Dichloropyrimidine) PdCatalyst Palladium Catalyst (e.g., Pd(PPh3)4) Halopyrimidine->PdCatalyst BoronicAcid Boronic Acid/Ester (R-B(OH)2) BoronicAcid->PdCatalyst SubstitutedPyrimidine Substituted Pyrimidine PdCatalyst->SubstitutedPyrimidine Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(bromomethyl)-2-methylpyrimidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yields in this synthesis often stem from a few critical areas: incomplete reaction, formation of side products, or issues during workup and isolation. The primary reaction is a free-radical bromination of the methyl group at the 5-position of 2-methylpyrimidine.[1]

Troubleshooting Steps:

  • Reagent Quality:

    • N-Bromosuccinimide (NBS): Use freshly recrystallized NBS. Impurities in older NBS can lead to unreliable results and side reactions.[2] To recrystallize, dissolve NBS in preheated water (90-95 °C) and then cool rapidly in an ice bath to effect crystallization.[2][3]

    • Starting Material: Ensure the purity of your 2,5-dimethylpyrimidine. Impurities can interfere with the radical initiation or react with NBS.

  • Radical Initiator:

    • The choice and amount of radical initiator are crucial. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.[2] Ensure the initiator is not expired and has been stored correctly. The initiation step is temperature-dependent; ensure your reaction temperature is appropriate for the chosen initiator's half-life.

  • Solvent:

    • The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[2] The solvent must be anhydrous, as water can react with NBS and the desired product.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction will show the presence of the starting material. If the reaction stalls, a small additional portion of the radical initiator can be added.

Q2: I'm observing the formation of multiple spots on my TLC plate, indicating side products. What are they, and how can I minimize them?

The most common side product is the di-brominated species, 5-(dibromomethyl)-2-methylpyrimidine. Over-bromination can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

Minimization Strategies:

  • Stoichiometry: Carefully control the stoichiometry of NBS. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Slow Addition: Add the NBS portion-wise to the reaction mixture. This helps to maintain a low concentration of bromine in the reaction, disfavoring di-bromination.

  • Temperature Control: Maintain a consistent reaction temperature. Fluctuations can affect the rate of initiation and propagation steps, potentially leading to side reactions.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: The reaction fails to initiate.

Possible Cause & Solution:

  • Inactive Initiator: The radical initiator may have decomposed. Use a fresh batch of AIBN or benzoyl peroxide.

  • Insufficient Temperature: The reaction temperature may be too low for the chosen initiator to decompose efficiently and generate radicals. Consult the initiator's documentation for its optimal temperature range.

  • Presence of Inhibitors: The starting material or solvent may contain radical inhibitors. Purify the 2,5-dimethylpyrimidine and use freshly distilled, anhydrous solvent.

Issue 2: The product decomposes during workup or purification.

Possible Cause & Solution:

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis. Avoid prolonged contact with water or protic solvents during the workup. Perform extractions quickly and use a drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Temperature Sensitivity: The product can be thermally labile. Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

  • Column Chromatography: If purification by column chromatography is necessary, use a non-polar eluent system and work quickly to minimize contact time with the silica gel, which can be slightly acidic and promote decomposition.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize yield and minimize side product formation.

Materials:

  • 2,5-dimethylpyrimidine

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hydrobromic acid (HBr) in acetic acid (33%)

Procedure:

  • To a solution of 2,5-dimethylpyrimidine (1.0 eq) in anhydrous CCl₄, add recrystallized NBS (1.1 eq).

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude product, add a 33% solution of HBr in acetic acid and stir at room temperature. The hydrobromide salt will precipitate.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Table 1: Influence of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CTypical Yield Range
NBS (eq) 1.11.51.175-85%
Initiator AIBNBenzoyl PeroxideAIBN
Solvent CCl₄CyclohexaneCCl₄
Reaction Time (h) 353
Workup StandardAqueousStandard
Observed Outcome Good yield, minimal side productsIncreased di-brominationGood yield

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_troubleshooting Troubleshooting Checkpoints Start Dissolve 2,5-dimethylpyrimidine in anhydrous CCl₄ Add_NBS Add recrystallized NBS Start->Add_NBS Add_AIBN Add AIBN Add_NBS->Add_AIBN Check_Purity Reagent Purity? Add_NBS->Check_Purity Reflux Reflux at 77°C Add_AIBN->Reflux Cool Cool to RT & Filter Reflux->Cool Monitor by TLC Check_Initiator Initiator Activity? Reflux->Check_Initiator Wash Aqueous Wash Cool->Wash Check_SideProducts Side Products? Cool->Check_SideProducts Dry Dry & Concentrate Wash->Dry Precipitate Precipitate with HBr/AcOH Dry->Precipitate Isolate Filter & Dry Product Precipitate->Isolate

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a free-radical chain mechanism. Understanding this mechanism is key to troubleshooting.

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2,5-dimethylpyrimidine to form a stabilized benzylic-type radical and HBr. This radical then reacts with another molecule of NBS to yield the desired product and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

ReactionMechanism Initiation Initiation AIBN → 2 R• R• + NBS → R-Br + Succinimidyl• Propagation Propagation Br• + 2,5-dimethylpyrimidine → HBr + Pyrimidine-CH₂• Pyrimidine-CH₂• + NBS → 5-(Bromomethyl)-2-methylpyrimidine + Succinimidyl• Initiation->Propagation Generates Br• Propagation->Propagation Chain Reaction Termination Termination Br• + Br• → Br₂ 2 Pyrimidine-CH₂• → Dimer Propagation->Termination Radical Consumption

Caption: Simplified free-radical mechanism for the bromination of 2,5-dimethylpyrimidine.

By understanding the key parameters, potential pitfalls, and underlying mechanism of this synthesis, researchers can significantly improve their yields and obtain a high-purity product.

References

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem.
  • Nanjing Suru Chemical Co., Ltd. (2025).
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • CN107382877A. (2017). A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.
  • Molecules. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
  • The Organic Chemistry Tutor. (2021). NBS (n-bromosuccinimide)
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • BenchChem. (2025). Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)
  • ResearchGate. (n.d.).
  • CN104447570A. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine.
  • ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)
  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • ACS Publications. (1945). THE BROMINATION OF 2-AMINO-4,6-DIMETHYLPYRIMIDINE1. The Journal of Organic Chemistry.

Sources

Common side reactions and byproducts in the synthesis of bromomethylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of bromomethylpyrimidines. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers encountering challenges in their synthetic routes. The synthesis of bromomethylpyrimidines, key intermediates in medicinal chemistry, often involves radical bromination of the corresponding methylpyrimidines, a reaction that can be accompanied by several side reactions and the formation of unwanted byproducts. This document aims to elucidate these challenges and provide practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of bromomethylpyrimidines, particularly via the Wohl-Ziegler bromination of methylpyrimidines using N-bromosuccinimide (NBS).

Q1: My Wohl-Ziegler bromination of a methylpyrimidine is resulting in a low yield of the desired monobrominated product and a significant amount of a dibrominated byproduct. How can I improve the selectivity for monobromination?

A1: The formation of dibromomethylpyrimidine is a common side reaction resulting from the over-bromination of the desired product.[1] This occurs when the initially formed bromomethylpyrimidine successfully competes with the starting methylpyrimidine for the bromine radical. To enhance the selectivity for the monobrominated product, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of N-bromosuccinimide (NBS). Using a slight excess of the methylpyrimidine starting material relative to NBS (e.g., 1.1 to 1.0 equivalents) can help ensure the NBS is consumed before significant dibromination of the product occurs.

  • Slow Addition of NBS: Instead of adding all the NBS at once, a slow, portion-wise addition can help maintain a low concentration of the brominating species, favoring the reaction with the more abundant starting material.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant accumulation of the dibrominated product is observed.

Q2: I am observing the formation of byproducts resulting from bromination on the pyrimidine ring itself, in addition to the desired benzylic bromination. What causes this and how can it be prevented?

A2: Electrophilic aromatic substitution on the pyrimidine ring is a potential side reaction, especially with electron-rich pyrimidine systems.[2][3] The Wohl-Ziegler reaction is a free-radical process, and maintaining conditions that favor this pathway over ionic electrophilic addition is crucial.[4][5]

  • Maintain Low Bromine Concentration: The key is to keep the concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) low, as these can promote electrophilic aromatic bromination.[5] Using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with a non-polar solvent, helps to ensure the reaction proceeds via a radical mechanism.[2]

  • Solvent Choice: The use of non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane is classic for suppressing ionic pathways.[5] However, due to safety and environmental concerns, acetonitrile can be a suitable alternative.[5][6] Avoid polar, protic solvents which can facilitate ionic reactions.

  • Purity of NBS: Ensure the use of pure NBS. Impure NBS may contain excess bromine, which can lead to electrophilic addition.[2] Recrystallization of NBS may be necessary if it appears yellow or brown.[2]

Q3: My reaction is sluggish and gives a poor conversion even after prolonged reaction times. What are the possible reasons and how can I improve the reaction rate?

A3: A slow or incomplete reaction can be due to several factors related to the radical chain process.

  • Inefficient Radical Initiation: The radical initiator is crucial for starting the chain reaction. Ensure that the initiator (AIBN or benzoyl peroxide) is fresh and has been stored correctly. The reaction temperature must be appropriate for the chosen initiator's decomposition rate. For AIBN, this is typically around 70-80 °C. Alternatively, photo-initiation using a UV lamp can be employed.[2]

  • Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor and significantly slow down the reaction.[7] It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Reactivity: The electronic nature of the pyrimidine ring can influence the stability of the benzylic radical intermediate. Electron-withdrawing groups on the pyrimidine ring can deactivate the methyl group towards radical abstraction, making the reaction slower.[7] In such cases, a higher reaction temperature or a more efficient initiation method may be required.

Q4: I am isolating my bromomethylpyrimidine product, but it appears to be unstable and decomposes upon storage or during workup. What is causing this instability and how can I handle the product?

A4: Bromomethylpyrimidines can be susceptible to hydrolysis and nucleophilic substitution. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles, including water.[8][9]

  • Anhydrous Workup: During the workup, minimize contact with water. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.

  • Avoid Basic Conditions: Bases can promote decomposition and elimination reactions. If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., dilute HCl) and perform the extraction quickly at low temperatures.

  • Storage: Store the purified bromomethylpyrimidine under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer) to minimize degradation.

  • Immediate Use: Due to their inherent reactivity, it is often best to use bromomethylpyrimidines in the subsequent reaction step as soon as they are prepared and purified.

Part 2: Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving specific issues encountered during the synthesis of bromomethylpyrimidines.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive radical initiator. 2. Presence of radical inhibitors (e.g., oxygen). 3. Insufficient reaction temperature. 4. Deactivated substrate.1. Use fresh, properly stored AIBN or benzoyl peroxide. 2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 3. Ensure the reaction temperature is optimal for the chosen initiator (e.g., 70-80 °C for AIBN). 4. For deactivated substrates, consider a higher temperature or a more potent initiator.
Formation of dibrominated byproduct 1. Over-bromination due to excess NBS or prolonged reaction time. 2. High reactivity of the monobrominated product.1. Use a slight excess of the methylpyrimidine starting material. 2. Add NBS portion-wise. 3. Monitor the reaction closely and quench upon completion.
Bromination on the pyrimidine ring 1. Presence of ionic brominating species (Br₂/HBr). 2. Use of a polar or protic solvent. 3. Impure NBS.1. Ensure conditions favor a radical pathway (use of radical initiator, non-polar solvent). 2. Switch to a non-polar solvent like cyclohexane or acetonitrile. 3. Use recrystallized, pure NBS.
Formation of succinimide-adducts 1. The succinimidyl radical can sometimes react with the substrate radical. 2. The succinimide byproduct can act as a nucleophile.1. This is often a minor byproduct. Purification by chromatography is usually effective. 2. Ensure a rapid workup to remove the insoluble succinimide byproduct by filtration.
Product decomposition during workup or storage 1. Hydrolysis of the bromomethyl group. 2. Reaction with nucleophiles. 3. Exposure to light or heat.1. Perform an anhydrous workup. 2. Avoid basic conditions during workup. 3. Store the purified product under an inert atmosphere, in the dark, and at low temperatures. Use immediately if possible.

Part 3: Experimental Protocols & Visualizations

General Protocol for Wohl-Ziegler Bromination of a Methylpyrimidine

This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.

Materials:

  • Methylpyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)

  • Anhydrous solvent (e.g., acetonitrile or carbon tetrachloride)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methylpyrimidine and the anhydrous solvent.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add NBS and AIBN to the flask.

  • Heat the reaction mixture to reflux (typically 70-80 °C for acetonitrile/AIBN) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct, which is often insoluble in the reaction solvent.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Reaction Mechanism and Side Reactions

The following diagram illustrates the radical chain mechanism of the Wohl-Ziegler bromination and highlights the key side reactions.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_side_reactions Side Reactions I Initiator (AIBN/hv) Br2 Br₂ (trace in NBS) I->Br2 Decomposes to form radicals Br_rad 2 Br• Br2->Br_rad Homolytic cleavage R_CH3 Methylpyrimidine Br_rad->R_CH3 H abstraction R_CH2_rad Benzylic Radical R_CH3->R_CH2_rad HBr HBr Ring_Bromo Ring Bromination Product R_CH3->Ring_Bromo Electrophilic Addition (Br₂) R_CH3->Ring_Bromo Br2_gen Br₂ R_CH2_rad->Br2_gen Bromination R_CH2Br Bromomethylpyrimidine (Product) R_CH2Br->Br_rad regenerates Dibromo Dibromomethylpyrimidine R_CH2Br->Dibromo Over-bromination R_CH2Br->Dibromo Hydrolysis Hydrolysis Product (Alcohol) R_CH2Br->Hydrolysis Reaction with H₂O R_CH2Br->Hydrolysis NBS NBS HBr->NBS Reacts to form Succ_rad Succinimide Radical NBS->Succ_rad NBS->Br2_gen Br2_gen->R_CH2Br

Caption: Wohl-Ziegler bromination mechanism and common side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during bromomethylpyrimidine synthesis.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Yes Byproducts Byproduct Formation Problem->Byproducts Yes Decomposition Product Decomposition Problem->Decomposition Yes Success Successful Synthesis Problem->Success No Check_Initiator Check Initiator & Temp Low_Yield->Check_Initiator Check_Stoichiometry Check NBS Stoichiometry Byproducts->Check_Stoichiometry Anhydrous_Workup Anhydrous Workup? Decomposition->Anhydrous_Workup Check_Atmosphere Inert Atmosphere? Check_Initiator->Check_Atmosphere OK Optimize_Conditions Optimize Conditions (Temp/Time) Check_Initiator->Optimize_Conditions Issue Found Check_Atmosphere->Optimize_Conditions Yes Check_Atmosphere->Optimize_Conditions No, Fix Control_Addition Slow NBS Addition Check_Stoichiometry->Control_Addition Excess NBS Check_Solvent Check Solvent Polarity Check_Stoichiometry->Check_Solvent Stoich. OK Purify_NBS Purify NBS Check_Solvent->Purify_NBS Solvent Polar Check_Solvent->Success Solvent OK Purify_NBS->Success Proper_Storage Store Cold & Dark Anhydrous_Workup->Proper_Storage Yes Anhydrous_Workup->Success No, Fix Proper_Storage->Success

Caption: Troubleshooting workflow for bromomethylpyrimidine synthesis.

References

  • Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2006). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]

  • Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

  • PubMed. (1996, February 14). Equilibrium and Kinetics of Bromine Hydrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

Sources

Troubleshooting guide for incomplete reactions with 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

A Senior Application Scientist's Guide to Troubleshooting Incomplete Alkylation Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who use this versatile reagent in their synthetic workflows. As an activated, "benzylic-like" halide, it is an excellent electrophile for SN2 reactions, but its nature as a hydrobromide salt presents unique challenges that can often lead to incomplete reactions or complex product mixtures. This guide provides in-depth, experience-driven answers to common issues, focusing on the chemical principles behind the troubleshooting steps.

FAQ 1: My alkylation reaction is not going to completion. What are the primary factors to investigate?

An incomplete reaction is the most frequently encountered issue. The root cause often traces back to the fact that the reagent is an acid salt, a critical detail that dictates the entire reaction setup. A systematic approach, starting with the reaction's foundational components—the base and solvent—is the most effective way to diagnose and solve the problem.

The flowchart below outlines a logical workflow for troubleshooting. Subsequent FAQs will delve into the specifics of each decision point.

Troubleshooting_Workflow start Incomplete Reaction Observed (TLC / LC-MS) check_base Step 1: Verify Base Stoichiometry (Did you account for the HBr salt?) start->check_base check_solubility Step 2: Assess Base/Solvent Compatibility (Is the base soluble? Is the solvent polar aprotic?) check_base->check_solubility Stoichiometry Correct sub_base Adjust Equivalents: - For Nu-H: >2.0 eq. - For Nu⁻: >1.0 eq. check_base->sub_base check_conditions Step 3: Evaluate Reaction Conditions (Is the temperature adequate? Is reaction time sufficient?) check_solubility->check_conditions System is Homogeneous or an effective slurry sub_solvent Change System: - K₂CO₃/DMF - Cs₂CO₃/MeCN - DIPEA/DCM check_solubility->sub_solvent check_reagents Step 4: Confirm Reagent Quality (How old are the reagents? Proper storage?) check_conditions->check_reagents Conditions are Standard sub_conditions Modify Parameters: - Increase temperature (e.g., RT to 60°C) - Add catalytic KI (for bromides) - Increase reaction time check_conditions->sub_conditions solution Reaction Optimized check_reagents->solution Reagents are High Quality

Caption: Systematic workflow for troubleshooting incomplete alkylation reactions.

FAQ 2: How do I select the right base and, more importantly, how much should I use?

This is the single most critical question. The "hydrobromide" in the reagent's name means that one of the pyrimidine ring nitrogens is protonated. This acidic proton must be neutralized before any productive reaction can occur. Failure to account for this leads to insufficient active base, stalling the reaction.

The Dual Role of the Base

Your base performs two essential jobs in sequence:

  • Neutralization: It deprotonates the pyrimidine hydrobromide salt to generate the active, neutral form of the electrophile.

  • Activation: It deprotonates your nucleophile (if it is not already anionic, e.g., an alcohol or a secondary amine), making it sufficiently reactive to attack the bromomethyl group.

Caption: The dual role of the base in reactions with hydrobromide salts.

Stoichiometry Rules:

  • For neutral nucleophiles (e.g., R-OH, R₂NH): You require a minimum of 2.0 equivalents of base. It is common practice to use 2.2 to 2.5 equivalents to ensure the reaction goes to completion.

  • For anionic nucleophiles (e.g., sodium phenoxide): You require a minimum of 1.0 equivalent of base just for the neutralization step. Using 1.1 to 1.2 equivalents is recommended.

Base TypeRecommended BaseTypical Equivalents (for Nu-H)Key Considerations
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)2.2 - 3.0Effective and common. Cs₂CO₃ is more soluble and basic, often accelerating reactions, but is more expensive.[1] K₂CO₃ has limited solubility in many organic solvents, requiring vigorous stirring or the use of a polar aprotic solvent like DMF.[2]
Organic Amines N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)2.5 - 3.0Soluble in a wide range of solvents. They are non-nucleophilic, preventing competition with your primary nucleophile. DIPEA is bulkier and less nucleophilic than TEA, making it a safer choice.[3]
Strong Bases Sodium Hydride (NaH)> 2.1Use with caution in an appropriate aprotic solvent (e.g., DMF, THF). This is typically reserved for weakly acidic nucleophiles (like indoles or sulfonamides) and requires an inert atmosphere.[4][5]

FAQ 3: Which solvent is optimal for my reaction?

The choice of solvent is intrinsically linked to your choice of base and the mechanism of the reaction. Since this is an SN2 reaction, the solvent must facilitate the collision between your (often anionic) nucleophile and the electrophilic carbon of the bromomethyl group.

The Cardinal Rule: Use a Polar Aprotic Solvent.

Polar aprotic solvents are ideal because they can dissolve the reagents but do not form strong hydrogen bonds with the nucleophile.[6][7] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the SN2 reaction rate.[8]

In contrast, polar protic solvents (like water, methanol, or ethanol) will form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and severely hindering its ability to attack the electrophile.[7][8]

SolventTypeRecommended BasesComments
N,N-Dimethylformamide (DMF) Polar AproticK₂CO₃, Cs₂CO₃, NaH, DIPEAExcellent all-around choice. Good at dissolving inorganic carbonate bases. High boiling point allows for heating if necessary.[1][5]
Acetonitrile (MeCN) Polar AproticCs₂CO₃, DIPEA, TEAGood choice, but less effective at dissolving K₂CO₃.[3] Lower boiling point than DMF.
Dimethyl Sulfoxide (DMSO) Polar AproticK₂CO₃, Cs₂CO₃Very polar and excellent at dissolving salts, but can be difficult to remove during workup due to its high boiling point.
Acetone Polar AproticCs₂CO₃, DIPEACan be effective, but the solubility of inorganic bases like K₂CO₃ is very low, which can lead to incomplete reactions if not managed well.[2]

A Note on Solubility: A common pitfall is observing un-dissolved K₂CO₃ in a solvent like acetonitrile and assuming the reaction isn't working. While a homogeneous solution is ideal, these reactions can still proceed effectively as a heterogeneous slurry, provided there is vigorous stirring to ensure sufficient interaction at the solid-liquid interface. However, if the reaction stalls, switching to a solvent with better solubility for the base (like DMF) is a primary troubleshooting step.[2]

FAQ 4: I'm observing multiple products on my TLC/LC-MS. What are the likely side reactions?

The high reactivity of the bromomethyl group can sometimes be a liability, leading to undesired products.[9]

  • Over-Alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine, a diol), it can be alkylated twice. The mono-alkylated product is often more nucleophilic than the starting material, leading to a second alkylation event.

    • Solution: Use a large excess of the nucleophile relative to the pyrimidine reagent. Alternatively, add the pyrimidine reagent slowly to the reaction mixture to maintain a low concentration, favoring the initial mono-alkylation.[3]

  • Elimination (E2 Reaction): While less common for this type of substrate compared to secondary or tertiary halides, using a strong, sterically hindered base can promote elimination to form a methylidene-type byproduct.

    • Solution: Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome. Stick to moderately basic carbonates or amine bases.[9]

  • Reaction with Solvent: If you are forced to use a nucleophilic solvent (e.g., an alcohol) and the reaction is heated for a prolonged time, the solvent itself can act as a nucleophile, leading to the formation of an ether byproduct.

    • Solution: Use a non-nucleophilic, polar aprotic solvent whenever possible.

Protocols & Methodologies

General Experimental Protocol for N-Alkylation of a Secondary Amine

This protocol provides a robust starting point for the alkylation of a generic secondary amine nucleophile.

Materials:

  • This compound (1.0 eq.)

  • Secondary Amine (Nucleophile, 1.0 - 1.2 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous DMF (to make a ~0.1-0.5 M solution).

  • Add the powdered potassium carbonate (2.5 eq.) to the solution.

  • Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

  • Add the this compound (1.0 eq.) to the mixture in one portion.

  • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-12 hours).

  • If the reaction is slow, it can be gently heated to 40-60 °C to increase the rate.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

References

  • 4-Amino-5-(bromomethyl)-2-methylpyrimidine (hydrobromide). Cayman Chemical. [URL: https://www.caymanchem.com/product/18654/4-amino-5-(bromomethyl)-2-methylpyrimidine-(hydrobromide)]
  • SN2 Effect of Solvent. OpenOChem Learn. [URL: https://openochem.org/sn2-effect-of-solvent/]
  • Reactions at the Benzylic Position. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Alkenes_Alkynes_and_Aromatic_Compounds/2.
  • Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36355880/]
  • 5-(Bromomethyl)-2-methylpyrimidin-4-amine Hydrobromide. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/5-bromomethyl-2-methylpyrimidin-4-amine-hydrobromide]
  • Optimization of the reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-a_tbl1_275317763]
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  • Benzylic Bromination. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Solvent Effects on Sn2 Reactions. YouTube. [URL: https://www.youtube.
  • Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. ResearchGate. [URL: https://www.researchgate.net/publication/338902598_Application_of_Flow_Photochemical_Bromination_in_the_Synthesis_of_a_5-Bromomethylpyrimidine_Precursor_of_Rosuvastatin_Improvement_of_Productivity_and_Product_Purity]
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  • Allylic Bromination and Benzylic Bromination with NBS. Organic Chemistry. YouTube. [URL: https://www.youtube.
  • Reactions at the benzylic position. Khan Academy. [URL: https://www.khanacademy.
  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [URL: https://www.researchgate.net/post/How_do_I_perform_alkylation_of_indole_NH_of_harmine_hydrochloride_salt_using_sodium_hydride_and_alkyl_bromide]
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  • Chemical structures of salts with their pKa values and the... ResearchGate. [URL: https://www.researchgate.
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  • Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-n-alkylation-using-2-bromoethylamine-hydrobromide/]
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  • Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/blog/synthetic-routes-for-5-bromomethyl-2-chloropyrimidine-a-technical-guide/]

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Optimizing temperature and reaction time for pyrimidine alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing temperature and reaction time for the successful alkylation of pyrimidine scaffolds. The pyrimidine moiety is a cornerstone in medicinal chemistry, and mastering its functionalization is key to advancing novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues in Pyrimidine Alkylation

This section addresses specific problems that can arise during the alkylation of pyrimidines. Each issue is presented in a question-and-answer format, providing likely causes and actionable solutions based on established chemical principles.

Question 1: My reaction is resulting in a low yield of the desired alkylated pyrimidine. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in pyrimidine alkylation can be attributed to several factors, ranging from suboptimal reaction conditions to reactant purity.[3] Here’s a systematic approach to troubleshooting:

  • Suboptimal Temperature: The reaction temperature is a critical parameter.[4] If the temperature is too low, the activation energy for the reaction may not be overcome, leading to a sluggish or incomplete reaction.[4] Conversely, excessively high temperatures can lead to the decomposition of reactants or the formation of byproducts.[3]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4][5] For some substrates, switching to microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[6][7]

  • Inefficient Base: The choice and amount of base are crucial for deprotonating the pyrimidine ring, making it nucleophilic enough to react with the alkylating agent.

    • Solution: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), particularly for less acidic pyrimidines.[8][9] Ensure the base is of high quality and used in an appropriate stoichiometric amount, typically ranging from 1.1 to 3 equivalents.[8]

  • Poor Solvent Choice: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.[3][4]

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO) are commonly used and generally effective.[7][10] If solubility is an issue, experimenting with different solvents or solvent mixtures may be beneficial.[4] Always use anhydrous solvents, as water can quench the base and hydrolyze the alkylating agent.[3][7]

  • Impure Reactants: Impurities in your pyrimidine substrate, alkylating agent, or reagents can inhibit the reaction.[3][4]

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify the pyrimidine substrate if necessary. Use freshly opened or properly stored anhydrous solvents and bases.

Question 2: I am observing the formation of multiple products, including a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of N1,N3-diallylated pyrimidines is a common side reaction, especially with uracil and thymine derivatives.[7] Achieving mono-alkylation requires careful control over the reaction conditions.

  • Stoichiometry of the Alkylating Agent: An excess of the alkylating agent is a primary driver for di-alkylation.

    • Solution: Carefully control the stoichiometry of the alkylating agent. Start with 1.0 to 1.2 equivalents relative to the pyrimidine substrate.[7]

  • Reaction Time: Longer reaction times can favor the formation of the di-alkylated product.[7]

    • Solution: Monitor the reaction closely by TLC or LC-MS.[7] The goal is to stop the reaction once the starting material is consumed and before significant amounts of the di-alkylated product appear.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Solution: Running the reaction at a lower temperature may improve selectivity for the mono-alkylated product, although this may require a longer reaction time.[3]

Question 3: My reaction is yielding a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?

Answer:

The regioselectivity of pyrimidine alkylation (N-alkylation vs. O-alkylation) is a complex issue influenced by several factors, including the structure of the pyrimidine, the nature of the alkylating agent, the solvent, and the counter-ion of the base.[11][12]

  • Kinetic vs. Thermodynamic Control: Often, N-alkylation and O-alkylation are under kinetic and thermodynamic control, respectively, or vice-versa, depending on the specific system.[13][14] Lower temperatures and shorter reaction times generally favor the kinetic product, which is the one that forms faster.[15][16] Higher temperatures and longer reaction times allow the reaction to equilibrate and favor the more stable thermodynamic product.[15][16]

    • Solution: To favor the kinetic product, perform the reaction at a low temperature (e.g., 0°C or room temperature) and monitor it closely to stop it before significant isomerization to the thermodynamic product occurs. To favor the thermodynamic product, run the reaction at a higher temperature (e.g., reflux) for a longer period to allow the equilibrium to be established.[15]

  • Solvent Effects: The polarity of the solvent can influence the site of alkylation.

    • Solution: Nonpolar solvents may favor O-alkylation, while polar aprotic solvents like DMF or DMSO often favor N-alkylation. Experimenting with different solvents is recommended to find the optimal conditions for your desired product.

  • Choice of Base: The counter-ion of the base can also play a role in directing the regioselectivity.

    • Solution: For instance, using Cs₂CO₃ in DMF has been shown to selectively produce O-alkylated pyrimidines in some cases.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of pyrimidine alkylation.

What is the best way to monitor the progress of my pyrimidine alkylation reaction?

The most common and convenient method for monitoring the progress of a pyrimidine alkylation reaction is Thin-Layer Chromatography (TLC).[3][4][5] It is a rapid and cost-effective technique that allows for the qualitative analysis of the reaction mixture.[17] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points, you can visualize the consumption of the starting material and the formation of the product.[5][17] For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful techniques.[5]

What are the typical temperature ranges for pyrimidine alkylation?

The optimal temperature for pyrimidine alkylation can vary widely depending on the specific reactants and conditions. However, a general guideline is as follows:

Alkylating Agent ReactivityTypical Temperature RangeNotes
Highly Reactive (e.g., alkyl iodides, benzyl halides)Room Temperature to 60°CThese reactions are often fast and may not require high temperatures.
Moderately Reactive (e.g., alkyl bromides)60°C to 100°CRefluxing in solvents like acetonitrile or acetone is common.[1]
Less Reactive (e.g., alkyl chlorides)80°C to 120°C or higherMay require higher boiling point solvents like DMF or DMSO and longer reaction times.

How does the choice of alkylating agent affect the reaction time?

The reactivity of the alkylating agent significantly impacts the reaction time. The general order of reactivity for alkyl halides is:

R-I > R-Br > R-Cl

Alkyl iodides are the most reactive due to the weaker carbon-iodine bond, leading to shorter reaction times. Alkyl chlorides are the least reactive and will generally require longer reaction times and/or higher temperatures.[1]

Experimental Protocols

General Procedure for N-Alkylation of a Pyrimidine Derivative

This protocol provides a general framework for the N-alkylation of a pyrimidine using a common base and solvent system.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrimidine substrate (1.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add anhydrous dimethylformamide (DMF, 10 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the progress by TLC.[1]

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrimidine.

Visualizing Reaction Parameters

General Mechanism of Pyrimidine N-Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrimidine Pyrimidine (Substrate) Anion Pyrimidine Anion (Nucleophile) Pyrimidine->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Anion BaseH Conjugate Acid of Base AlkylHalide Alkyl Halide (R-X) Anion->AlkylHalide Reaction Product N-Alkylated Pyrimidine Anion->Product SN2 Attack AlkylHalide->Product Halide Halide Ion (X⁻)

Caption: General mechanism of pyrimidine N-alkylation.

Troubleshooting Workflow for Low Yield in Pyrimidine Alkylation

G Start Low Yield of Alkylated Pyrimidine CheckTemp Is the reaction temperature optimal? Start->CheckTemp IncreaseTemp Increase temperature incrementally and monitor CheckTemp->IncreaseTemp No CheckBase Is the base strong enough? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase StrongerBase Switch to a stronger base (e.g., NaH, Cs₂CO₃) CheckBase->StrongerBase No CheckSolvent Is the solvent appropriate? CheckBase->CheckSolvent Yes StrongerBase->CheckSolvent ChangeSolvent Try a different polar aprotic solvent (e.g., DMF, DMSO) CheckSolvent->ChangeSolvent No CheckPurity Are the reactants pure and anhydrous? CheckSolvent->CheckPurity Yes ChangeSolvent->CheckPurity PurifyReactants Purify starting materials and use anhydrous reagents CheckPurity->PurifyReactants No End Improved Yield CheckPurity->End Yes PurifyReactants->End

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • PubMed. (n.d.). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study.
  • ScienceDirect. (2000).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Pyrimidine.
  • ChemRxiv. (n.d.).
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  • MDPI. (2023).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • ResearchGate. (n.d.).
  • Journal of the American Chemical Society. (n.d.). The Alkylation of Pyrimidines.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • New Journal of Chemistry. (n.d.). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions.
  • YouTube. (2010). Thermodynamic versus Kinetic Control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Creative Proteomics. (2024).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones.
  • ResearchGate. (n.d.).

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Technical Support Center: Purification of Pyrimidine Hydrobromide Salts via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrimidine hydrobromide salts. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining high-purity crystalline materials. Here, we move beyond generic protocols to provide in-depth, experience-driven advice in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when selecting a solvent for the recrystallization of a pyrimidine hydrobromide salt?

A1: The ideal solvent for recrystallizing pyrimidine hydrobromide salts should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below. Given the salt-like nature of the compound, start with polar protic solvents like lower alcohols (methanol, ethanol, isopropanol) or water.[1][2] The presence of the hydrobromide salt significantly increases the polarity of the molecule compared to its freebase form.

A key consideration is the "like dissolves like" principle. Pyrimidine hydrobromide salts are polar and capable of hydrogen bonding, so solvents with similar characteristics are a good starting point.[3] However, excessively high solubility even at low temperatures is a common issue with highly polar compounds, leading to poor recovery.[3] Therefore, a systematic solvent screening is crucial.

Initial Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude pyrimidine hydrobromide salt into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, water) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a single-solvent system, as recovery will be low.

  • If the compound is sparingly soluble or insoluble at room temperature, heat the suspension to the solvent's boiling point.

  • A suitable single solvent will dissolve the compound completely at the boiling point.

  • Allow the clear solution to cool to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

Q2: My pyrimidine hydrobromide salt is either too soluble in all tested polar solvents or practically insoluble. What is the next step?

A2: This is a frequent challenge, and the solution often lies in using a mixed solvent system, also known as an anti-solvent or solvent/non-solvent recrystallization.[4][5][6] This technique allows for fine-tuning of the solvent's solvating power.

The process involves dissolving the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent or "anti-solvent" (one in which it is insoluble but miscible with the "good" solvent) until the solution becomes turbid (cloudy).[5][6] A few drops of the "good" a solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common Mixed Solvent Systems for Polar Salts:

"Good" Solvent"Poor" (Anti-Solvent)Rationale
MethanolDiethyl EtherA classic combination for polar compounds.[1]
Ethanol/MethanolWaterWater can act as an anti-solvent for less polar organic salts.[1]
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO)Water or Dichloromethane (DCM)For compounds that are only soluble in very polar aprotic solvents.[7]
EthanolEthyl AcetateA combination of a polar protic and a moderately polar aprotic solvent.
IsopropanolHeptane/HexaneUseful for moderately polar salts.

Expert Tip: When using a mixed solvent system, ensure both solvents are miscible. The anti-solvent should be added slowly to the hot solution of the compound in the "good" solvent until persistent cloudiness is observed. This indicates the point of supersaturation.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8] This typically happens under two conditions:

  • The melting point of the compound is lower than the boiling point of the solvent.

  • The solution is too supersaturated, causing the compound to precipitate out of solution too rapidly for a crystal lattice to form.

Solutions:

  • Increase the amount of solvent: Add more of the "good" solvent (or the primary solvent in a single-solvent system) to the hot solution to reduce the level of supersaturation.[8]

  • Lower the crystallization temperature: If using a mixed solvent system, try adding the anti-solvent at a slightly lower temperature.

  • Slow down the cooling process: Insulate the flask to allow for gradual cooling. Rapid cooling promotes precipitation over crystallization.

  • Change the solvent system: Select a solvent with a lower boiling point.

Problem 2: No crystals form, even after cooling in an ice bath.

Causality: This is usually due to one of two reasons:

  • The solution is not sufficiently supersaturated, meaning too much solvent was used.[4]

  • The solution is supersaturated, but crystal nucleation has not been initiated.

Solutions:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.[8]

  • Increase concentration: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Add an anti-solvent: If using a single-solvent system, carefully add a miscible anti-solvent dropwise to the cold solution to decrease the compound's solubility.

Problem 3: The recovery of the crystalline product is very low.

Causality: Low recovery is a common issue and can be attributed to several factors:

  • Using an excessive amount of solvent, which leaves a significant portion of the product in the mother liquor.[8]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is too warm or in which the compound has some solubility.

Solutions:

  • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Optimize washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.

  • Recover from mother liquor: The filtrate (mother liquor) can be concentrated by evaporation to yield a second crop of crystals, which may require a separate recrystallization to achieve the desired purity.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization of a Pyrimidine Hydrobromide Salt
  • Dissolution: In an Erlenmeyer flask, add the crude pyrimidine hydrobromide salt and a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-warm a filter funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or insoluble impurities.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Pyrimidine Hydrobromide Salt B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (Optional: for insoluble impurities) C->D E Clear Filtrate D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K K J->K Pure Crystalline Product

Caption: General workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrimidine hydrobromide salt in the minimum amount of the hot "good" solvent (e.g., methanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., diethyl ether) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio) for washing.

Mixed_Solvent_Recrystallization A Dissolve Crude Salt in Minimum Hot 'Good' Solvent B Add Hot 'Poor' Solvent (Anti-Solvent) Dropwise to Turbidity A->B C Add a Few Drops of Hot 'Good' Solvent to Clarify B->C D Slow Cooling to Induce Crystallization C->D E Isolate, Wash, and Dry Crystals D->E F Pure Crystalline Product E->F

Caption: Key steps in mixed-solvent recrystallization.

Advanced Considerations

Polymorphism in Pyrimidine Hydrobromide Salts

Be aware of the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties.[9][10][11] Different recrystallization conditions (e.g., solvent, cooling rate, temperature) can lead to different polymorphs. It is advisable to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.

Impact of pH

While not typically adjusted during the recrystallization of a pre-formed salt, the pH of the solution can influence the solubility and crystal habit of pyrimidine derivatives.[3][12] If working with a system where the freebase and salt are in equilibrium, controlling the pH can be a powerful tool to induce crystallization.

This guide provides a framework for addressing common challenges in the recrystallization of pyrimidine hydrobromide salts. Remember that each compound is unique, and some degree of empirical optimization will always be necessary.

References

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Solubility of Things. Pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020228807A1 - Salts of a class of pyrimidine compounds, polymorphs, and pharmaceutical compositions thereof, preapration methods therefor and uses thereof.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Patsnap Eureka. Salts and polymorphs of pyrimidine compound, and pharmaceutical composition and preparation method and application of salts and polymorphs of pyrimidine compound. Retrieved from [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN110016017A - Salts, polymorphs and pharmaceutical compositions of a class of pyrimidine compounds, preparation methods and applications.
  • Asian Journal of Research in Chemistry. (n.d.). Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures. Retrieved from [Link]

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
  • Google Patents. (n.d.). US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2012, December 31). Crystallization and Purification. Retrieved from [Link]

  • ACS Omega. (2023, July 5). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • MDPI. (n.d.). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992008703A1 - Process for the preparation of pyrimidine compounds.
  • ResearchGate. (2025, August 7). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification, crystallization and preliminary X-ray diffraction study on pyrimidine nucleoside phosphorylase TTHA1771 from Thermus thermophilus HB8. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof.
  • National Center for Biotechnology Information. (n.d.). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Retrieved from [Link]

  • Federal University of Rio Grande do Norte. (n.d.). Solubilities of Salts in Mixed Solvents. Retrieved from [Link]

  • ResearchGate. (2022, October 14). Preparation and Evaluation of Pharmaceutical Cocrystals for Solubility Enhancement of Dextromethorphan HBr. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Retrieved from [Link]

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Technical Support Center: Troubleshooting Stability Issues with 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(Bromomethyl)-2-methylpyrimidine hydrobromide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive building block. We understand the challenges associated with its stability and have compiled this guide based on field-proven insights and fundamental chemical principles to help you achieve successful experimental outcomes.

This guide provides in-depth troubleshooting in a question-and-answer format, explaining not just the steps to take but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)
Q1: My vial of this compound is showing discoloration/degradation upon storage. What are the best practices for handling and storage?

This is a common and critical issue. The high reactivity of the bromomethyl group makes this reagent susceptible to degradation if not stored properly.

Answer:

Proper storage is the first line of defense in maintaining the reagent's integrity.

  • Temperature: The material should be stored under refrigerated conditions.[1] Some suppliers of similar, highly reactive brominated heterocycles recommend storage at -20°C for long-term stability.[2]

  • Atmosphere: This reagent is sensitive to moisture and oxygen. Upon receipt, we recommend flushing the vial with an inert gas like argon or nitrogen before sealing tightly. All subsequent aliquots should be taken under an inert atmosphere.[3]

  • Moisture: The bromomethyl group is highly susceptible to hydrolysis, which converts it into the corresponding, and often unreactive, alcohol (5-(Hydroxymethyl)-2-methylpyrimidine). Store in a desiccator, even when refrigerated.

  • Incompatibilities: Keep the reagent away from bases, strong acids, and strong oxidizing agents during storage.[1]

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Slows down decomposition pathways like hydrolysis and self-alkylation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-driven degradation.[3]
Moisture Store in a desiccated environmentMinimizes hydrolysis of the highly reactive bromomethyl group.
Light Store in an amber vial or dark locationPrevents potential light-induced radical decomposition pathways.
Q2: What makes this compound so unstable, and what are the primary degradation pathways?

Understanding the inherent reactivity is key to designing robust reaction protocols.

Answer:

The instability arises from the combination of two key structural features:

  • A "Benzylic-like" Bromide: The bromomethyl group is attached to a pyrimidine ring. Similar to a benzylic bromide, the C-Br bond is activated towards nucleophilic substitution because the pyrimidine ring can stabilize the transition state of the reaction.

  • An Electron-Deficient Ring: The pyrimidine ring is an electron-withdrawing heterocycle, which makes the methylene carbon (-CH₂-) highly electrophilic and thus, very susceptible to attack by nucleophiles.

The primary degradation pathways include:

  • Hydrolysis: Reaction with trace water to form 5-(hydroxymethyl)-2-methylpyrimidine.

  • Self-Alkylation/Polymerization: One molecule can act as a nucleophile (via the pyrimidine nitrogens) and another as the electrophile, leading to dimers or oligomers. This is especially a risk if the free base is generated and left to stand without the intended nucleophile present.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Degradation Pathways reagent 5-(Bromomethyl)-2-methylpyrimidine (Free Base) hydrolysis_product 5-(Hydroxymethyl)-2-methylpyrimidine (Inactive Alcohol) reagent->hydrolysis_product  + H₂O (Moisture) dimer_product Dimer/Oligomer (Byproduct) reagent->dimer_product  + Self-reaction

Caption: Potential degradation routes for the reagent.

Q3: My nucleophilic substitution reaction is failing or giving very low yields. What are the most common reasons for this?

Low yield is the most frequently encountered problem. The cause often lies in the reaction setup, particularly in how the reagent's hydrobromide salt form is handled.

Answer:

The hydrobromide salt is acidic and generally unreactive. For the reagent to function as an electrophile, it must typically be converted to its neutral, "free base" form. However, the free base is significantly less stable than the salt. The timing and method of this neutralization are critical.

Common Pitfalls:

  • Incorrect Stoichiometry of Base: You must add at least one equivalent of base to neutralize the HBr salt before adding a second equivalent to facilitate your desired reaction (if required by your mechanism). Failure to account for the salt results in protonation of your nucleophile, rendering it inactive.

  • Premature Free Base Generation: Neutralizing the salt and letting the free base stir for an extended period before adding your nucleophile allows time for the degradation pathways described in Q2 to occur.

  • Inappropriate Base Selection: Using a nucleophilic base (e.g., sodium hydroxide, ammonia, or even triethylamine in some cases) can lead to the base itself attacking the bromomethyl group, creating unwanted byproducts.

  • Temperature Control: These reactions are often highly exothermic. Running the reaction at too high a temperature can accelerate decomposition and side reactions.

Q4: My reaction mixture shows multiple byproducts on TLC and LC-MS. How can I identify and mitigate them?

Byproduct formation is a direct consequence of the reagent's high reactivity and instability.

Answer:

Systematic analysis is key. The most common byproducts are predictable based on the reagent's chemistry.

Observed Byproduct (or M+H)Potential CauseMitigation Strategy
[M-Br+OH] (e.g., C₆H₈N₂O)Hydrolysis: Reaction with trace water in solvents or on glassware.Use rigorously dried solvents (e.g., from a solvent purification system or freshly distilled over a drying agent). Dry glassware in an oven.
[M-Br+Solvent Fragment] Solvolysis: Reaction with nucleophilic solvents like methanol or ethanol.Choose non-nucleophilic, aprotic solvents like THF, Dioxane, DMF, or Acetonitrile. Ensure they are anhydrous.
[2M-HBr] or higher multiplesSelf-Alkylation/Polymerization: The free base reacting with itself.Use the in-situ neutralization protocol (see below). Add the base slowly at a low temperature in the presence of your primary nucleophile.
[M-Br+Base] Reaction with Base: The base used for neutralization or catalysis is acting as a nucleophile.Select a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or Proton-Sponge®.
Troubleshooting Workflows & Protocols
Workflow: Diagnosing and Solving Low-Yield Reactions

This decision tree provides a logical path to troubleshoot common issues.

G start Start: Low Yield or Reaction Failure check_reagent 1. Verify Reagent Quality (Is it old or discolored?) start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Yes reagent_bad Order Fresh Reagent. Store properly. check_reagent->reagent_bad No check_base 2. Review Base Strategy (Stoichiometry & Type) reagent_ok->check_base base_ok Base seems correct check_base->base_ok Yes base_bad Adjust Base: - Use >1 eq. for salt - Switch to non-nucleophilic  base (e.g., DIPEA) check_base->base_bad No check_protocol 3. Analyze Protocol (Timing & Temperature) base_ok->check_protocol protocol_ok Protocol seems robust check_protocol->protocol_ok Yes protocol_bad Refine Protocol: - Use in-situ neutralization - Cool reaction to 0°C or below - Add reagents slowly check_protocol->protocol_bad No check_solvent 4. Check Solvent (Anhydrous & Aprotic?) protocol_ok->check_solvent solvent_ok Success! check_solvent->solvent_ok Yes solvent_bad Use dry, aprotic solvent (THF, DMF, ACN) check_solvent->solvent_bad No

Sources

Validation & Comparative

Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture.[1][2][3] This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a key building block in medicinal chemistry.

Due to the limited availability of publicly accessible, complete experimental spectra for this compound, this guide will present a detailed predicted analysis. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from closely related structural analogs. We will also draw comparisons with alternative 5-substituted-2-methylpyrimidine derivatives to highlight the diagnostic power of NMR in distinguishing subtle structural variations.

The Significance of NMR in Pharmaceutical Research

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] In the pharmaceutical industry, NMR is indispensable for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and elucidating the structure of complex biomolecules.[2][3]

Interpreting the Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we can predict the following key signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H4/H6 (Pyrimidine ring)~9.0 - 9.2Singlet-The protons on the pyrimidine ring are in a highly electron-deficient environment due to the two nitrogen atoms, leading to a significant downfield shift. In the hydrobromide salt, protonation of one of the nitrogen atoms would further deshield these protons. The two protons are chemically equivalent, resulting in a singlet.
-CH₂Br (Bromomethyl)~4.7 - 4.9Singlet-The methylene protons are adjacent to an electronegative bromine atom and the pyrimidine ring, causing a downfield shift. This region is characteristic of benzylic-like bromides.[4]
-CH₃ (Methyl)~2.8 - 3.0Singlet-The methyl protons are attached to the electron-deficient pyrimidine ring, resulting in a downfield shift compared to a typical alkyl methyl group.
N-H (Hydrobromide)Variable, broadBroad Singlet-The proton associated with the hydrobromide salt can be broad and its chemical shift is highly dependent on the solvent and concentration.

Key Interpretive Points for the ¹H NMR Spectrum:

  • Downfield Pyrimidine Protons: The significant downfield shift of the pyrimidine ring protons is a hallmark of the electron-withdrawing nature of the diazine ring system.

  • Diagnostic Bromomethyl Signal: The chemical shift of the -CH₂Br protons is highly diagnostic and sensitive to the electronic nature of the attached pyrimidine ring.

  • Absence of Complex Coupling: The predicted spectrum is relatively simple due to the absence of vicinal proton-proton coupling between the substituent groups and the pyrimidine ring protons.

Interpreting the Predicted ¹³C NMR Spectrum of this compound

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C2 (Pyrimidine ring)~165 - 170This carbon is attached to two nitrogen atoms and a methyl group, leading to a significant downfield shift.
C4/C6 (Pyrimidine ring)~158 - 162These carbons are adjacent to nitrogen atoms and are significantly deshielded.
C5 (Pyrimidine ring)~120 - 125This carbon is attached to the bromomethyl group and is expected to be the most upfield of the ring carbons.
-CH₂Br (Bromomethyl)~30 - 35The carbon of the bromomethyl group is attached to an electronegative bromine atom, resulting in a downfield shift from a typical alkyl carbon.
-CH₃ (Methyl)~20 - 25The methyl carbon is in a relatively standard alkyl region, though slightly downfield due to attachment to the pyrimidine ring.

Key Interpretive Points for the ¹³C NMR Spectrum:

  • Distinct Ring Carbon Signals: The chemical shifts of the pyrimidine ring carbons are well-separated, allowing for unambiguous assignment.

  • Influence of Heteroatoms: The nitrogen atoms exert a strong deshielding effect on the adjacent carbon atoms (C2, C4, C6).

Comparative Analysis with Alternative 5-Substituted-2-Methylpyrimidines

To underscore the diagnostic utility of NMR, let's compare the predicted spectral data of our target compound with other 5-substituted-2-methylpyrimidines.

Compound ¹H NMR: -CH₂X (ppm) ¹³C NMR: -CH₂X (ppm) Key Differentiating Feature
5-(Bromo methyl)-2-methylpyrimidine HBr~4.7 - 4.9~30 - 35The chemical shifts of the methylene group are influenced by the electronegativity of the bromine atom.
5-(Chloro methyl)-2-methylpyrimidine~4.6 - 4.8~40 - 45The more electronegative chlorine atom would cause a greater downfield shift in the ¹³C spectrum compared to the bromomethyl analog.
5-(Hydroxy methyl)-2-methylpyrimidine~4.5 - 4.7~60 - 65The oxygen atom in the hydroxyl group is more electronegative than bromine, leading to a more significant downfield shift in the ¹³C spectrum of the methylene carbon. The -OH proton would also be visible in the ¹H spectrum.
2-Methyl-5-phenyl pyrimidine--The presence of aromatic proton signals from the phenyl group and the absence of a methylene signal would be clear distinguishing features.

This comparative data illustrates how subtle changes in the substituent at the 5-position of the pyrimidine ring lead to predictable and measurable differences in the NMR spectra, allowing for confident structural assignment.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a sample like this compound.

I. Sample Preparation

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrobromide salts.[5][6][7]

  • Sample Weighing : Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[8][9]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.[10][11][12]

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., zg30).

    • Spectral Width : ~16 ppm, centered around 8 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 16-64 scans.[13][14]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : ~200-220 ppm, centered around 110 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, due to the lower natural abundance of ¹³C.[13][14]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Logical Workflow for Spectral Interpretation

To systematically interpret the NMR spectra of a novel compound, the following workflow is recommended. This process ensures a logical and evidence-based approach to structure elucidation.

logical_workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation cluster_validation Validation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H, 13C) SamplePrep->NMR_Acquisition Processing Data Processing NMR_Acquisition->Processing H1_Analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) Processing->H1_Analysis C13_Analysis 13C NMR Analysis (Chemical Shift) Processing->C13_Analysis Fragment_ID Identify Molecular Fragments H1_Analysis->Fragment_ID C13_Analysis->Fragment_ID Connectivity Determine Connectivity (2D NMR if needed) Fragment_ID->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure Compare_Analogs Compare with Analogs & Predicted Spectra Final_Structure->Compare_Analogs Consistency_Check Check for Consistency Compare_Analogs->Consistency_Check

Figure 1. A logical workflow for the interpretation of NMR spectra, from data acquisition to structural validation.

Conclusion

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Allan Chemical Corporation. (2025).
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
  • Labinsights. (2025).
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry. (n.d.).
  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis.
  • Chemistry For Everyone. (2025). How Is NMR Used In Drug Discovery? [Video]. YouTube.
  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • News-Medical.net. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • University of Durham. (n.d.). How to make an NMR sample.
  • Scribd. (n.d.).
  • UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing.
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  • Chemistry LibreTexts. (2022). 2.
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  • JoVE. (2024). Video: Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling).
  • Bentham Science. (n.d.).
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  • Royal Society of Chemistry. (n.d.). Applications of spin–spin couplings. Nuclear Magnetic Resonance: Volume 44.
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  • Supporting Inform
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 5-(Bromomethyl)-2-methylpyrimidine hydrobromide serves as a critical building block in the synthesis of various biologically active molecules. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for providing definitive structural evidence. This guide offers an in-depth analysis of the expected fragmentation pattern of this compound, grounded in the principles of gas-phase ion chemistry, and provides a comparative framework and detailed experimental protocols to aid in its characterization.

Foundational Principles: Ionization and Fragmentation

This compound is a salt, making it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI).[1] In the positive ion mode (ESI+), the analyte is readily detected as its protonated molecular ion, [C₆H₇BrN₂ + H]⁺. The hydrobromide salt facilitates this process, ensuring the pyrimidine ring, a basic moiety, is protonated.

Once the protonated molecule is isolated in the mass spectrometer, Collision-Induced Dissociation (CID) is employed to induce fragmentation.[2] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds, revealing a characteristic fragmentation pattern that serves as a structural fingerprint.[2][3]

Experimental Protocol: Acquiring a High-Quality MS/MS Spectrum

This protocol outlines a generalized method for obtaining a CID spectrum for this compound. The parameters should be optimized for the specific instrument in use.

Instrumentation:

  • A tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instrument.[2]

Methodology:

  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a ~1 mg/mL stock solution. The formic acid ensures the analyte remains protonated. Further dilute this stock solution to a final concentration of ~1-10 µg/mL for infusion.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 Scan (Full Scan):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-300.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Objective: Identify the protonated molecular ion, [M+H]⁺.

  • MS2 Scan (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion cluster (m/z 187 and 189) in the first mass analyzer (e.g., Q1).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is crucial as different fragmentation pathways may be favored at different energies.[1]

    • Product Ion Scan Range: m/z 40-200.

    • Objective: Generate and detect the fragment ions resulting from the dissociation of the precursor ion.

Predicted Fragmentation Pattern and Mechanistic Analysis

The structural features of this compound dictate its fragmentation behavior. The presence of bromine, the C-Br bond, the C-C bond linking the substituent to the ring, and the pyrimidine ring itself are all key factors.

The Molecular Ion: A Telltale Isotopic Signature

The most diagnostic feature in the full scan (MS1) spectrum is the molecular ion peak. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in a characteristic isotopic pattern for any bromine-containing ion.

Ion DescriptionFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
Protonated Molecular Ion[C₆H₈BrN₂]⁺186.987188.985~1:1

The observation of this M+H / M+H+2 doublet, with peaks of nearly equal intensity separated by 2 m/z units, is the first piece of strong evidence for the presence of a single bromine atom in the molecule.[4][5]

Key Fragmentation Pathways

Upon collisional activation, the protonated molecule (m/z 187/189) is expected to follow two primary fragmentation pathways, driven by the formation of stable neutral molecules and fragment ions. Even-electron ions, such as the [M+H]⁺ species generated by ESI, preferentially fragment by eliminating stable, neutral molecules.[1][6]

Pathway A: Neutral Loss of Hydrogen Bromide (HBr)

This is predicted to be the most favorable fragmentation channel. The cleavage of the C-Br bond and the loss of a hydrogen atom (likely from the protonated pyrimidine ring or the adjacent methylene group) results in the elimination of a neutral HBr molecule.

  • Reaction: [C₆H₈BrN₂]⁺ → [C₆H₇N₂]⁺ + HBr

  • Major Fragment: A resonance-stabilized pyrimidinyl-methyl cation at m/z 107.06 .

This fragment is particularly stable due to the delocalization of the positive charge across the pyrimidine ring system. Its high abundance often makes it the base peak in the MS/MS spectrum.

Pathway B: Cleavage of the Ring-Methylene Bond

A secondary fragmentation pathway involves the homolytic cleavage of the C-C bond between the pyrimidine ring and the bromomethyl group.

  • Reaction: [C₆H₈BrN₂]⁺ → [C₅H₇N₂]⁺ + •CH₂Br

  • Secondary Fragment: The protonated 2-methylpyrimidine ion at m/z 95.06 .

While this pathway is plausible, it is generally less favored than the neutral loss of HBr because it involves the formation of a radical species from an even-electron precursor.[3]

The predicted fragmentation cascade is illustrated below.

Caption: Predicted major fragmentation pathways for protonated 5-(Bromomethyl)-2-methylpyrimidine.

Comparative Analysis: Distinguishing from a Chloro-Analog

To highlight the specificity of this fragmentation pattern, we can compare it to the expected pattern for a closely related compound: 5-(Chloromethyl)-2-methylpyrimidine .

Feature5-(Bromomethyl)-2-methylpyrimidine5-(Chloromethyl)-2-methylpyrimidine
[M+H]⁺ m/z 187 / 189143 / 145
[M+H]⁺ Isotope Ratio ~1:1 (⁷⁹Br:⁸¹Br)~3:1 (³⁵Cl:³⁷Cl)
Primary Neutral Loss HBr (80/82 Da)HCl (36/38 Da)
Resulting Major Fragment m/z 107m/z 107

While both compounds would yield a major fragment at m/z 107, the mass of the parent ion and, most critically, its isotopic signature provide an unambiguous distinction. The 1:1 bromine pattern is fundamentally different from the 3:1 chlorine pattern, showcasing the power of mass spectrometry in identifying halogenated compounds.

Conclusion: A Definitive Structural Signature

The expected mass spectrum of this compound provides a rich set of data for its unequivocal identification. The key features to look for are:

  • An [M+H]⁺ ion cluster at m/z 187/189 with a characteristic ~1:1 isotopic ratio .

  • A dominant fragment ion at m/z 107 , corresponding to the neutral loss of HBr.

  • A potential minor fragment at m/z 95 from the cleavage of the C-C bond.

This combination of a unique parent ion signature and a logical, predictable fragmentation pathway provides a high degree of confidence in the structural assignment, a critical requirement for researchers in the fast-paced world of drug discovery and chemical development.

References

  • Jaskiewicz, M., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available at: [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry: Revision Note. Available at: [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Discovery Intermediates

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the entire edifice of a therapeutic candidate is built.[1][2] The compound 5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a key building block, frequently utilized in the synthesis of complex molecules targeting a range of biological pathways. Its reactive bromomethyl group makes it a versatile electrophile for introducing the 2-methylpyrimidine moiety, a common scaffold in medicinal chemistry.

However, the very reactivity that makes this compound valuable also renders it susceptible to the formation of process-related impurities during synthesis.[3][4] These impurities can range from unreacted starting materials to byproducts from over-reaction or degradation. The presence of such impurities can have profound downstream consequences, leading to aberrant reaction outcomes, the formation of undesired side-products, and, most critically, the introduction of potentially toxic or pharmacologically active contaminants into the final active pharmaceutical ingredient (API).[5]

Therefore, rigorous validation of the purity and identity of each synthesized batch of this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the reproducibility, safety, and ultimate success of a drug development program.[6] This guide presents a multi-faceted, orthogonal approach to purity validation, combining spectroscopic and chromatographic techniques to provide a comprehensive and trustworthy assessment of this critical intermediate. We will not only describe the "how" but delve into the "why," providing the causal logic behind each analytical choice.

The Orthogonal Validation Workflow: A Strategy of Convergent Evidence

Our validation workflow is designed as a self-validating system. It combines structural elucidation (NMR), molecular weight confirmation (Mass Spectrometry), quantitative purity assessment (HPLC), and elemental composition verification (Elemental Analysis).

Purity_Validation_Workflow cluster_input Input cluster_analysis Analytical Techniques (Orthogonal Approach) cluster_output Information Obtained cluster_conclusion Conclusion Synthesized_Product Synthesized 5-(Bromomethyl)-2- methylpyrimidine hydrobromide NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS HPLC Chromatography (RP-HPLC) Synthesized_Product->HPLC EA Elemental Analysis (CHNS/Br) Synthesized_Product->EA Structure Structural Confirmation & Connectivity NMR->Structure MW Molecular Weight & Formula Confirmation MS->MW Purity Quantitative Purity (% Area) & Impurity Profile HPLC->Purity Composition Elemental Composition (% C, H, N, Br) EA->Composition Validated Purity & Identity Confirmed Structure->Validated MW->Validated Purity->Validated Composition->Validated

Caption: Orthogonal workflow for purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] It provides unambiguous information about the carbon-hydrogen framework, confirming that the atoms are connected in the correct manner. For a molecule like this compound, both ¹H and ¹³C NMR are essential.

Why NMR is the First Step

NMR provides the highest level of structural detail. Before quantifying purity, one must be certain of the primary component's identity. A 99.9% pure sample of the wrong isomer is useless. NMR confirms the precise arrangement of protons and carbons, verifying the regiochemistry of the bromination and the presence of all key functional groups.

Expected Spectral Features

¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

  • Pyrimidine Ring Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the downfield region (typically δ 8.5-9.0 ppm). Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

  • Bromomethyl Protons (-CH₂Br): A characteristic singlet for the two methylene protons is expected around δ 4.5-5.0 ppm.[8] The adjacent electronegative bromine atom and the pyrimidine ring both contribute to this downfield shift.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons should appear further upfield, typically around δ 2.7-3.0 ppm.

  • Hydrobromide Proton (HBr): A broad singlet may be observed, which is often exchangeable with deuterium when D₂O is added. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon spectrum confirms the number and type of carbon environments.

  • Pyrimidine Ring Carbons: Aromatic carbons will appear in the δ 150-170 ppm range.

  • Bromomethyl Carbon (-CH₂Br): This carbon is expected in the δ 30-40 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically around δ 20-25 ppm.

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Rationale for Chemical Shift
Pyrimidine CH (2 positions)~8.8 (s, 2H)~158, ~160Deshielding by two adjacent electronegative nitrogen atoms in an aromatic system.
-C H₂Br~4.8 (s, 2H)~35Deshielding from the attached electronegative bromine atom and the pyrimidine ring.
-C H₃~2.8 (s, 3H)~24Standard sp³ carbon attached to an aromatic ring.

Note: Predicted shifts are based on standard chemical shift principles and data for similar pyrimidine structures.[9][10] Actual values may vary based on solvent and instrument.

Mass Spectrometry (MS): Confirming Molecular Weight

While NMR confirms the structure's blueprint, mass spectrometry provides definitive proof of the molecule's mass, and by extension, its elemental formula. For an ionic compound like a hydrobromide salt, Electrospray Ionization (ESI) is the ideal technique, as it is well-suited for analyzing pre-formed ions in solution.

Why MS is a Critical Orthogonal Technique

MS measures the mass-to-charge ratio (m/z), a property entirely different from the magnetic resonance of nuclei measured by NMR. Isomers, which have identical molecular weights, can be distinguished by NMR but not by MS alone. Conversely, compounds with different elemental formulas but potentially similar NMR spectra can be easily differentiated by their exact mass. This makes MS a perfect complementary technique.

Expected Mass Spectrum

The analysis will be performed in positive ion mode (ESI+). The hydrobromide salt will dissociate in solution, and the mass spectrometer will detect the protonated cation: [5-(Bromomethyl)-2-methylpyrimidine + H]⁺.

  • Molecular Formula (Cation): C₆H₇BrN₂

  • Exact Mass Calculation: The high-resolution mass spectrometer (HRMS) should detect the monoisotopic mass of the cation. A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two major peaks in the mass spectrum separated by approximately 2 m/z units, with nearly equal intensity (an M and M+2 peak). This isotopic signature is a powerful confirmation of the presence of a single bromine atom in the detected ion.

Ion Species Formula Calculated Monoisotopic Mass (m/z) Expected Isotopic Pattern
Cation[C₆H₇⁷⁹BrN₂]⁺186.9818M peak, ~100% relative abundance
Cation Isotope[C₆H₇⁸¹BrN₂]⁺188.9798M+2 peak, ~98% relative abundance

A discrepancy between the observed mass and the calculated mass of more than 5 ppm would cast significant doubt on the compound's identity.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse for determining the purity of chemical compounds in the pharmaceutical industry.[11][12] By separating the sample into its individual components, it allows for the precise quantification of the main peak (the desired product) relative to any impurities.

Why HPLC is Essential for Purity Quantification

NMR and MS are excellent for identifying the main component but are not inherently quantitative without significant calibration. HPLC, particularly with UV detection, provides a direct measure of purity expressed as a percentage of the total detected peak area. For a chromophoric system like pyrimidine, UV detection is highly sensitive.[12]

A Starting Point for Method Development

A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for polar to moderately non-polar compounds like our target molecule.

Parameter Recommended Starting Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar heterocyclic compounds.[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic pyrimidine nitrogens.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient elution is crucial to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe pyrimidine ring contains a strong chromophore that absorbs well in the UV region.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

The goal is to achieve a chromatogram with a single, sharp, symmetrical main peak. Any other peaks represent impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks. For a high-quality intermediate, a purity of >98% is typically desired.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis is a classic technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. Specialized methods can also be used to determine the percentage of halogens like bromine.[13]

Why Elemental Analysis Provides Final Confirmation

This technique provides the empirical formula of the compound, which is a fundamental property. It serves as a final, independent verification that the correct elements are present in the correct stoichiometric ratios. A successful elemental analysis that matches the theoretical values for C, H, N, and Br provides strong, corroborating evidence for the structure confirmed by NMR and MS.

Theoretical vs. Experimental Values

The experimentally determined percentages should fall within a narrow margin of the theoretical values (typically ±0.4%).

  • Formula: C₅H₆Br₂N₂ (Full hydrobromide salt)

  • Molecular Weight: 253.92 g/mol

Element Theoretical %
Carbon (C)23.65%
Hydrogen (H)2.38%
Nitrogen (N)11.03%
Bromine (Br)62.94%

Comparative Summary of Validation Techniques

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Definitive structural connectivity and chemical environment.Unambiguous structure elucidation. Can identify and quantify some impurities if their signals are resolved.Not ideal for quantifying overall purity. Insensitive to non-proton-bearing impurities.
ESI-MS Molecular weight and elemental formula (via exact mass and isotopic pattern).Highly sensitive. Confirms the presence of key elements like bromine. Excellent for identifying known impurities by mass.Does not distinguish between isomers. Ionization efficiency can vary, making quantification difficult.
RP-HPLC Quantitative purity (% area). Detects and separates process impurities.Gold standard for purity determination. Highly sensitive and reproducible. Can be coupled with MS for impurity identification (LC-MS).Requires method development. Co-eluting impurities may not be resolved. Requires a chromophore for UV detection.
Elemental Analysis Percentage composition of C, H, N, Br. Confirms empirical formula.Provides fundamental confirmation of stoichiometry. Independent of other methods.Requires a relatively large amount of pure sample. Does not provide structural information or detect isomeric impurities.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.

  • Solvation: Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes salts well). Vortex until fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for adequate signal-to-noise, especially for the ¹³C spectrum.

  • Processing: Process the data using appropriate software. Reference the solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals to determine proton ratios.

Protocol 2: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-400 amu). Use a high-resolution instrument (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Analysis: Identify the m/z value for the [M+H]⁺ ion and its corresponding M+2 isotope peak. Compare the measured accurate mass to the theoretical mass.

Protocol 3: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in mobile phase A or a similar solvent. Dilute to ~0.1 mg/mL for analysis.

  • System Setup: Equilibrate the HPLC system with the C18 column using the described mobile phases and gradient conditions.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Collection: Record the chromatogram for the full duration of the gradient.

  • Analysis: Integrate all peaks detected at 254 nm. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Conclusion

The validation of this compound is a clear illustration of the principle that confidence in chemical purity is built upon a foundation of convergent, orthogonal data. By systematically employing NMR for structural verification, mass spectrometry for molecular weight confirmation, HPLC for quantitative purity assessment, and elemental analysis for compositional validation, a researcher can establish a comprehensive and trustworthy profile of this vital synthetic intermediate. This rigorous approach mitigates risks in downstream applications, ensuring that subsequent synthetic steps and, ultimately, the drug discovery program itself, are built on a foundation of unimpeachable quality.

References

  • Vertex.AI Search. (n.d.). Can the time from synthesis design to validated chemistry be shortened? - PubMed. Retrieved January 20, 2026.
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Evaluating the biological activity of compounds synthesized using this pyrimidine intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine scaffold is a true cornerstone. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically woven into the fabric of life.[1][2] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to a vast portfolio of therapeutic agents.[1][3] Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

A key reason for this versatility is the pyrimidine ring's capacity for hydrogen bonding and dipole-dipole interactions through its nitrogen atoms, enabling potent interactions with diverse biological targets.[7] Many successful drugs, particularly in oncology, leverage the pyrimidine core to mimic the adenine ring of ATP, effectively inhibiting kinases that are often dysregulated in cancer.[8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of novel compounds synthesized from a common pyrimidine intermediate. We will navigate from synthesis to a comparative analysis of anticancer and antimicrobial activities, providing validated protocols, structure-activity relationship (SAR) insights, and a clear view of the underlying molecular pathways.

From Synthesis to Screening: A General Workflow

The journey from a chemical concept to a potential drug candidate follows a structured path. The process begins with the synthesis of a core intermediate, which is then diversified to create a library of related compounds. These compounds undergo a cascade of biological assays to identify promising leads.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation S1 Intermediate Synthesis (e.g., 2-Amino-4-chloro-6-methylpyrimidine) S2 Derivative Synthesis (PYR-A, PYR-B, PYR-C) S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening: Cytotoxicity Assay (MTT) S3->B1 Test Compounds B2 Secondary Screening: Target-Based Assays B1->B2 Active Compounds B3 Antimicrobial Assay (MIC Determination) B2->B3 B4 Kinase Inhibition Assay (e.g., Aurora A) B2->B4 SAR Structure-Activity Relationship (SAR) Analysis B3->SAR B4->SAR G cluster_pathway Aurora A Signaling in Mitosis AURKA Aurora A Kinase PLK1 PLK1 AURKA->PLK1 Activates P53 p53 (Tumor Suppressor) AURKA->P53 Inhibits via Phosphorylation Mitosis Centrosome Maturation & Spindle Assembly PLK1->Mitosis MDM2 MDM2 P53->MDM2 Inhibits MDM2->P53 Promotes Degradation Progression Cell Cycle Progression Mitosis->Progression Apoptosis Apoptosis Inhibitor Pyrimidine Inhibitor (e.g., PYR-A) Inhibitor->AURKA Blocks ATP Binding Site

Caption: Inhibition of the Aurora A kinase signaling pathway.

Comparative Evaluation 2: Antimicrobial Activity

The pyrimidine scaffold is also prevalent in compounds with significant antimicrobial activity. [6][10][11]The mechanism can vary, but some derivatives are known to interfere with essential metabolic pathways in bacteria, such as folate synthesis or nucleic acid production. [6][12]

Screening for Antibacterial Efficacy: The MIC Assay

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for measuring the potency of an antimicrobial agent. [13][14][15]It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. [14][15] Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique for determining MIC. [14][16]We test against both a Gram-positive (Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium to assess the spectrum of activity. Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing as it supports the growth of most pathogens and has minimal interference with common antibiotics. [17]A standardized bacterial inoculum is critical for reproducibility. [15]

View Detailed Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of pyrimidine derivatives against S. aureus (Gram-positive) and E. coli (Gram-negative).

Materials:

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (PYR-A, PYR-B, PYR-C) and a reference antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the assay wells. [14][15]2. Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The typical volume per well is 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no compound.

    • Sterility Control: Wells containing MHB only, with no bacteria.

  • Incubation: Incubate the plate at 37°C for 16-24 hours. [15]6. MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). [15]

Antimicrobial Activity: Data Summary & SAR Insights
CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
PYR-A (Aniline)32> 128
PYR-B (Morpholine)1664
PYR-C (Thiophenol)8> 128
Ciprofloxacin (Reference)0.50.015

Structure-Activity Relationship (SAR) Discussion: The antimicrobial data reveals a different SAR profile compared to the anticancer results.

  • PYR-C , featuring the thiophenol group, is the most potent of the synthesized compounds, particularly against the Gram-positive S. aureus. This suggests that the sulfur atom or the specific electronic properties of this derivative may be key for its antibacterial mechanism, which could involve membrane disruption or inhibition of a bacterial-specific enzyme. [18]* PYR-B , which was inactive in the kinase assay, shows moderate broad-spectrum activity. This highlights that different structural features are required for different biological activities and that a compound inactive against one target may be promising for another.

  • PYR-A shows weak, selective activity against S. aureus. The poor activity of PYR-A and PYR-C against E. coli is common, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier. [19]* The reference antibiotic, Ciprofloxacin , is orders of magnitude more potent, as expected for an optimized clinical drug.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the biological activity of novel compounds derived from a versatile pyrimidine intermediate. Through a combination of cytotoxicity, target-specific, and antimicrobial assays, we have shown how structure-activity relationships can be elucidated for distinct biological endpoints.

Our comparative analysis revealed that:

  • An aniline substituent (PYR-A) conferred the best Aurora A kinase inhibitory activity, making it a starting point for further anticancer agent development.

  • A thiophenol substituent (PYR-C) yielded the most promising antibacterial activity, particularly against Gram-positive bacteria.

  • A morpholine substituent (PYR-B) , while inactive as a kinase inhibitor, possessed moderate antimicrobial properties, underscoring the importance of screening compounds against diverse biological targets.

The path forward involves leveraging these initial SAR insights. For the anticancer lead (PYR-A), future work would focus on modifying the aniline ring to improve potency and selectivity, guided by computational docking and further kinase profiling. For the antimicrobial lead (PYR-C), efforts would be directed towards enhancing potency and broadening the spectrum of activity, potentially through modifications that increase penetration through the Gram-negative outer membrane.

The pyrimidine scaffold remains an exceptionally fruitful starting point for drug discovery. [5][6][20]A logical, multi-faceted evaluation strategy, as outlined in this guide, is paramount to unlocking its full therapeutic potential.

References

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  • Kobarfard, F., et al. (n.d.). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Retrieved January 20, 2026, from [Link]

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  • Al-Ostoot, F. H., Salah, S., Al-zhrany, R., Al-Ghamdi, S., Al-shehri, B., Al-Otaibi, W., Al-Ghamdi, S., Bayoumi, A. M., & Al-Abd, A. M. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cancer Cell International, 25(1). Available at: [Link]

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  • Kumar, D., & Singh, R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]

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A Tale of Two Syntheses: A Comparative Guide to Batch vs. Continuous Flow for Pyrimidine Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of halogenated heterocycles is a cornerstone of modern medicinal chemistry. Brominated pyrimidines, in particular, are pivotal intermediates in the creation of a vast array of pharmaceuticals. The method of their synthesis, however, can dramatically influence not only the yield and purity of the final product but also the safety and scalability of the entire process. This guide provides an in-depth, objective comparison of traditional batch synthesis and modern continuous flow technology for the electrophilic bromination of pyrimidines, supported by experimental data and detailed protocols.

The Strategic Importance of Pyrimidine Bromination

The pyrimidine nucleus is a fundamental scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The introduction of a bromine atom at the C-5 position, the most common site for electrophilic attack on the electron-deficient pyrimidine ring, provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions and other transformations.[1] The choice of bromination strategy is therefore a critical decision in the drug development workflow.

At the Crossroads of Synthesis: Batch vs. Continuous Flow

The traditional approach to chemical synthesis, the batch reactor, involves the sequential addition of reagents to a single vessel, where the reaction proceeds over time.[2] In contrast, continuous flow chemistry involves the continuous pumping of reagent streams through a reactor, where mixing and reaction occur in a confined and precisely controlled environment.[2][3] While batch processing is flexible and well-suited for exploratory, small-scale work, continuous flow offers significant advantages in safety, efficiency, and scalability, especially for energetic or hazardous reactions like bromination.[3][4][5][6]

A Head-to-Head Comparison: Key Performance Indicators

To illustrate the practical differences between these two methodologies, let's consider a representative electrophilic bromination of an activated pyrimidine derivative, 2,4-dimethoxypyrimidine.

ParameterBatch Synthesis (NBS)Continuous Flow (In-situ Br₂)
Yield Good to Excellent (e.g., 85-95%)Excellent to Quantitative (e.g., >95%)
Reaction Time Hours (e.g., 2-6 hours)Minutes (e.g., 5-10 minutes residence time)
Temperature Control Prone to hotspots, difficult to control exothermsPrecise and uniform temperature control
Selectivity Risk of over-bromination or side reactionsHigh, precise control over stoichiometry and mixing
Safety High risk with hazardous reagents (e.g., Br₂), potential for runaway reactionsInherently safer due to small reactor volume and in-situ reagent generation
Scalability Challenging, often requires significant redevelopmentStraightforward, by extending operation time or parallelization
Reagent Handling Bulk handling and storage of hazardous reagentsIn-situ generation and immediate consumption of hazardous reagents
Space-Time Yield LowerSignificantly Higher

The Causality Behind the Data: Why Flow Excels for Bromination

The superior performance of continuous flow for pyrimidine bromination is rooted in fundamental chemical engineering principles:

  • Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation.[5][7] This is critical for controlling the exothermicity of bromination reactions, preventing the formation of hotspots that can lead to side products and decomposition.[4] Similarly, the small dimensions of the reactor channels ensure rapid mixing, leading to a more homogeneous reaction environment and improved selectivity.[8]

  • Precise Reaction Control : In a flow system, reaction parameters such as temperature, pressure, and residence time can be controlled with high precision.[3] This allows for the fine-tuning of the reaction conditions to maximize yield and minimize impurity formation. The ability to precisely control stoichiometry by adjusting the flow rates of the reagent streams is a significant advantage over batch, where localized concentration gradients can lead to undesired side reactions.

  • Inherent Safety : The small internal volume of a flow reactor means that only a minimal amount of hazardous material is being processed at any given time.[6][7] This dramatically reduces the risk associated with handling toxic and corrosive reagents like molecular bromine.[9][10][11] Furthermore, continuous flow enables the on-demand, in-situ generation of hazardous reagents, which are immediately consumed in the reaction stream, eliminating the need for their storage and transport.[9][12][13][14][15]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these two approaches, detailed experimental protocols for the bromination of an activated pyrimidine are presented below.

Protocol 1: Batch Bromination of 2,4-Dimethoxypyrimidine with N-Bromosuccinimide (NBS)

This protocol describes a typical laboratory-scale batch bromination using a common and relatively safe brominating agent.

Materials:

  • 2,4-Dimethoxypyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

  • Aqueous sodium thiosulfate solution (quenching agent)

  • Ethyl acetate (extraction solvent)

  • Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2,4-dimethoxypyrimidine and dissolve it in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS in one portion to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,4-dimethoxypyrimidine.

Protocol 2: Continuous Flow Bromination of an Aromatic Substrate with In-situ Generated Bromine

This protocol is adapted from a general procedure for the continuous flow bromination of aromatic compounds and is applicable to activated pyrimidines.[12] It highlights the in-situ generation of bromine, a key safety feature of the flow approach.

Materials and Equipment:

  • Continuous flow reactor system with at least three pumps, two T-mixers, a coiled reactor for residence time, and a back-pressure regulator.

  • Solution of 2,4-dimethoxypyrimidine in a suitable organic solvent (e.g., acetonitrile).

  • Aqueous solution of hydrobromic acid (HBr).

  • Aqueous solution of sodium hypochlorite (NaOCl).

  • Aqueous solution of sodium sulfite (Na₂SO₃) (quenching agent).

Procedure:

  • Set up the continuous flow system as depicted in the workflow diagram below.

  • Pump the solutions of HBr and NaOCl into the first T-mixer, where they react to generate molecular bromine in-situ.

  • The resulting aqueous bromine stream is immediately mixed with the organic stream containing the 2,4-dimethoxypyrimidine in the second T-mixer.

  • The biphasic reaction mixture flows through the heated coiled reactor, where the bromination takes place. The residence time is controlled by the total flow rate and the reactor volume.

  • The reaction stream exiting the reactor is then continuously mixed with the aqueous sodium sulfite solution in a third T-mixer to quench any unreacted bromine.

  • The quenched mixture is collected at the outlet of the system.

  • The organic and aqueous phases are separated, and the product is isolated from the organic phase.

Visualizing the Workflows

To further clarify the differences between these two synthetic approaches, the following diagrams illustrate the experimental workflows.

Batch_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification pyrimidine 2,4-Dimethoxypyrimidine flask Round-Bottom Flask (Batch Reactor) pyrimidine->flask nbs NBS nbs->flask solvent Acetonitrile solvent->flask stirring Stirring at 0°C to RT flask->stirring quench Quench (Na₂S₂O₃) stirring->quench extract Extraction quench->extract purify Purification extract->purify product Final Product: 5-Bromo-2,4-dimethoxypyrimidine purify->product

Batch Bromination Workflow

Flow_Workflow cluster_pumps Reagent Pumps cluster_reactors Flow Reactor System cluster_quench In-line Quenching pump_pyr Pyrimidine Solution mixer2 T-Mixer 2 (Reaction Initiation) pump_pyr->mixer2 pump_hbr HBr Solution mixer1 T-Mixer 1 (Br₂ Generation) pump_hbr->mixer1 pump_naocl NaOCl Solution pump_naocl->mixer1 mixer1->mixer2 coil Heated Coil Reactor (Residence Time) mixer2->coil mixer3 T-Mixer 3 coil->mixer3 pump_quench Quench Solution (Na₂SO₃) pump_quench->mixer3 collection Product Collection mixer3->collection

Continuous Flow Bromination Workflow

Conclusion: A Clear Path Forward

While batch synthesis remains a valuable tool for initial discovery and small-scale work, continuous flow technology presents a compelling case for the synthesis of brominated pyrimidines in process development and manufacturing. The significant improvements in safety, control, yield, and scalability make it a more robust and efficient platform. For researchers and drug development professionals, embracing continuous flow for pyrimidine bromination is not just an alternative, but a strategic advantage in the quest for novel therapeutics.

References

  • Vapourtec Ltd. (n.d.). Advantages of continuous flow production. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]

  • Stoli Chem. (2022, January 27). The real advantages of continuous flow chemistry. Retrieved from [Link]

  • Wegner, J., Ceylan, S., & Kirschning, A. (2017). Continuous-Flow Chemistry. Wiley Analytical Science. Retrieved from [Link]

  • Bio-Optronics. (2019, April 5). Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. Retrieved from [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D'hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Aand, D., Rana, A., Mottafegh, A., Kim, D. P., & Singh, A. K. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances, 14(47), 34925-34937. [Link]

  • Aand, D., Rana, A., Mottafegh, A., Kim, D. P., & Singh, A. K. (2023). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv. [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., D'hooghe, M., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Vapourtec Ltd. (2019, July 23). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Ghent University Academic Bibliography. (2019, June 11). Electrophilic bromination in flow : a safe and sustainable alternative to the use of molecular bromine in batch. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed. Retrieved from [Link]

  • Aand, D., Rana, A., Mottafegh, A., Kim, D. P., & Singh, A. K. (2023). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv. Retrieved from [Link]

  • Ley, S. V., & Battilocchio, C. (n.d.). Flow Chemistry. Organic Chemistry Portal. Retrieved from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 28(1), 353. [Link]

  • Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(27), 3333-3336. [Link]

  • Baxendale, I. R., et al. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Organic & Biomolecular Chemistry, 12(41), 8347-8355. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the culmination of an experiment is not merely the acquisition of data, but the responsible management of all materials involved. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a halogenated heterocyclic building block. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

This document moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation. By understanding the "why," researchers can cultivate a deeper culture of safety and make informed decisions, even in unforeseen circumstances.

Hazard Assessment and Chemical Profile

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

The "hydrobromide" salt form indicates that the compound is acidic.[4] This property requires consideration during neutralization and segregation of waste streams to avoid violent reactions.

PropertyValue/InformationSource
Molecular Formula C₆H₈Br₂N₂[5]
Appearance Solid[1]
Primary Hazard Class Halogenated Organic Compound[6]
Secondary Hazard Acidic (Hydrobromide Salt)[4]
Known Incompatibilities Strong oxidizing agents, Strong acids, Strong bases (undiluted)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. The causality is clear: creating barriers between the researcher and the chemical mitigates the risk of exposure and injury.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional policy.[7]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[1][2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound to avoid inhalation of dust.[1]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should follow a segregated waste stream approach. Due to its chemical nature, it is classified as a halogenated organic waste .[6]

Step 1: Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents inadvertent and dangerous chemical reactions within waste containers.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Avoid Co-mingling: Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or strong oxidizing agents.

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Protocol A Wear Appropriate PPE B Segregate as Halogenated Organic Waste A->B Handle Chemical C Neutralize Acidity (if necessary) B->C Prepare for Disposal D Containerize and Label C->D Finalize Waste E Store in Satellite Accumulation Area (SAA) D->E Temporary Storage F Arrange for Pickup by EHS Personnel E->F Final Disposal

Caption: Disposal workflow for this compound.

Step 2: Decontamination of Glassware and Surfaces

Any apparatus or surface that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol). Collect this rinseate and dispose of it in the designated "Halogenated Organic Waste" container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Step 3: Management of Solid Waste

For the disposal of pure, unadulterated this compound:

  • Container: Place the solid directly into a designated, sealable container for solid halogenated organic waste.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.

Step 4: Management of Solutions

For solutions containing this compound:

  • Segregation: Pour the solution directly into the "Halogenated Organic Waste" container.

  • Neutralization Consideration: Due to the hydrobromide salt, the waste solution will be acidic. While it will be disposed of as hazardous waste, it is good practice to neutralize the acidity if your institution's Environmental Health and Safety (EHS) department recommends it for specific waste streams. If neutralization is performed, do so slowly with a weak base like sodium bicarbonate solution, and ensure the container is vented to release any gas produced. Always consult your EHS guidelines before neutralizing any waste.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action can significantly mitigate the consequences.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1][8]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed container for disposal as halogenated organic waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal in the same waste stream.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not an afterthought but an integral part of the research process. By understanding the chemical's properties, employing the correct PPE, and adhering to a systematic disposal workflow, researchers can ensure a safe laboratory environment for themselves and their colleagues. This commitment to responsible chemical management is a hallmark of scientific excellence and integrity. Always consult your institution's specific waste disposal guidelines, as they may have protocols tailored to local regulations.

References

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • PubMed. (2024). Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. Available at: [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Available at: [Link]

  • Sciencemadness.org. (2018). Neutralizing HBr reaction mixture. Available at: [Link]

  • Filo. (2025). Finish this neutralization reaction: (balance the salt, too). HBr + Mg(OH)4. Available at: [Link]

  • PubMed. (1984). The destruction of halogenated organic chemicals by plasma pyrolysis. Available at: [Link]

  • PubMed. (2006). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Available at: [Link]

  • Lead Sciences. (n.d.). 2-(Bromomethyl)-5-methylpyrimidine hydrobromide. Available at: [Link]

  • CP Lab Safety. (n.d.). 5-(Bromomethyl)pyrimidine hydrobromide, min 95%, 100 mg. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?. Available at: [Link]

  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-bromomethyl-2-methylpyrimidine. Available at: [Link]

  • ResearchGate. (2014). How do I separate water soluble organic compound from boric acid and sodium bromide mixture?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Available at: [Link]

  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Available at: [Link]

  • Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. Available at: [Link]

  • Chemical Compatibility Chart. (n.d.). Chemical Compatibility Chart. Available at: [Link]

  • Royal Society of Chemistry. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Available at: [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, with its reactive bromomethyl group, is a valuable building block in medicinal chemistry. However, this reactivity also necessitates a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a culture of safety through deep, scientifically-grounded understanding.

While a specific Safety Data Sheet (SDS) for the hydrobromide salt is not widely available, we can infer its hazard profile by examining its structural analogs and the inherent reactivity of its functional groups. This guide is built on that expert analysis, ensuring a conservative and robust approach to safety.[1]

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the critical first step in defining the necessary protection. The chemical structure of this compound contains clear indicators for caution. The bromomethyl group is a classic alkylating agent, capable of reacting with biological nucleophiles, which is the basis for its potential toxicity and irritant properties. Data from closely related brominated pyrimidine and pyridine compounds consistently highlight several key hazards.[2][3][4]

These compounds are known to cause significant irritation to the skin, eyes, and respiratory system.[2][3][4][5] They are often classified as harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Therefore, we must operate under the assumption that this compound presents similar risks.

Table 1: Hazard Profile Based on Structural Analogs

Hazard Classification Description Anticipated Effect of Exposure
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled.[5][6] May cause adverse health effects following a single exposure.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[2][3][4][5] Contact can lead to redness, inflammation, or chemical burns.[7]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[2][3][4][5] Direct contact can cause significant, potentially lasting, eye damage.[7]

| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][3] | Inhalation of dust can irritate the nose, throat, and lungs. |

Core Protective Measures: Your First Line of Defense

Based on the hazard assessment, a multi-layered approach to personal protection is required. This involves a combination of engineering controls and personal protective equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound, including weighing and transferring, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical exhaust ventilation to capture and remove dusts, preventing inhalation, which is a primary route of exposure.[3][9]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling the compound. The guiding principle is to create a complete barrier between the researcher and the chemical.[10]

  • Eye and Face Protection :

    • Chemical Safety Goggles : These are essential to protect against dust particles and potential splashes. Standard safety glasses are insufficient. The goggles must provide a complete seal around the eyes.[6][8]

    • Face Shield : A face shield should be worn in addition to safety goggles, especially when handling larger quantities or if there is any risk of splashing.[11][12]

  • Hand Protection :

    • Nitrile Gloves : Wear powder-free nitrile gloves as a minimum.[10][11] Check for any signs of degradation or contamination.

    • Double Gloving : For any procedure involving direct handling of the solid, wearing two pairs of nitrile gloves is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.

  • Body Protection :

    • Laboratory Coat : A long-sleeved, buttoned lab coat is the minimum requirement to protect skin and personal clothing.[12]

    • Chemical-Resistant Apron or Coveralls : For larger-scale work or procedures with a higher risk of contamination, a chemical-resistant apron worn over the lab coat or disposable coveralls ("bunny suits") should be used to provide more complete body protection.[13][14]

  • Respiratory Protection :

    • When working within a fume hood, additional respiratory protection is typically not required.

    • However, in the event of a significant spill outside of a fume hood or during emergency response, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for dusts.[15] For situations with potential vapors or higher concentrations, a full face-piece respirator with appropriate cartridges may be necessary.[11]

Operational Plan: Safe Handling and Disposal

Proper procedure is just as important as the equipment you wear. Follow these steps to minimize exposure risk during handling and disposal.

Experimental Protocol: Weighing and Transferring the Solid Compound
  • Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, secondary containers) is present and the work area is clean. Place a plastic-backed absorbent pad on the fume hood surface to contain any minor spills.[16]

  • Don PPE : Put on all required PPE as described in the section below, starting with the lab coat and finishing with gloves.

  • Handling : Perform all manipulations well within the fume hood (at least 6 inches from the sash). Handle the container of this compound carefully to avoid generating dust. Use a dedicated spatula for transfers.

  • Post-Transfer : Once the desired amount is weighed, securely close the primary container.

  • Cleanup : Wipe down the spatula and any affected surfaces within the fume hood with a damp paper towel to collect any residual dust. Place the used weigh boat and paper towel into a designated solid hazardous waste container located within the fume hood.[16]

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination.

Procedural Workflow: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent contaminating yourself and your workspace.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat / Coverall Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Outer Gloves (if used) Doff2 2. Lab Coat / Coverall (Turn inside out) Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Bromomethyl)-2-methylpyrimidine hydrobromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.